8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
BenchChem offers high-quality 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBUGZUYESCKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis pathway for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, serves as a valuable building block in the development of novel therapeutics due to its unique substitution pattern, which allows for further functionalization. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway for this target molecule. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions underpinning the proposed synthesis, ensuring both scientific integrity and practical applicability.
The proposed synthesis is a two-step process commencing from commercially available 2-bromoaniline. The strategy involves an initial acylation to form a key acrylamide intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the target heterocyclic system. This approach is designed for efficiency, scalability, and high fidelity.
Strategic Overview & Retrosynthetic Analysis
A logical retrosynthetic analysis of the target compound, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, suggests disconnecting the C4a-N1 bond or the C4-C4a bond. A practical forward synthesis, however, favors the construction of a linear precursor that can undergo intramolecular cyclization. The most strategically sound approach is an intramolecular Friedel-Crafts type reaction. This leads to the key intermediate, N-(2-bromophenyl)-3,3-dimethylacrylamide , which is readily accessible from 2-bromoaniline and a suitable acylating agent.
The overall synthetic workflow is depicted below.
Figure 1: High-level synthetic workflow for the target compound.
Detailed Synthetic Protocol
This section provides a detailed, step-by-step methodology for the synthesis, including reagent quantification and the rationale behind procedural choices.
Part 1: Synthesis of Intermediate: N-(2-bromophenyl)-3,3-dimethylacrylamide
This initial step involves the formation of an amide bond via the acylation of 2-bromoaniline with 3,3-dimethylacryloyl chloride. This is a standard nucleophilic acyl substitution reaction. The inclusion of a tertiary amine base, such as triethylamine, is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
-
To a stirred solution of 2-bromoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure amide intermediate.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Sample Quantity |
| 2-Bromoaniline | 172.02 | 1.0 | 10.0 g |
| 3,3-Dimethylacryloyl chloride | 118.56 | 1.1 | 7.6 g |
| Triethylamine | 101.19 | 1.2 | 7.0 g |
| Dichloromethane | - | - | 200 mL |
Table 1: Reagents for the synthesis of the acrylamide intermediate.
Part 2: Synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This crucial step involves the intramolecular cyclization of the N-(2-bromophenyl)-3,3-dimethylacrylamide intermediate. This reaction is an example of an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), which is effectively promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acid catalyst and a high-boiling point solvent medium, facilitating the high temperatures often required for such cyclizations.[1]
Reaction Mechanism:
The mechanism involves the protonation of the acrylamide's double bond by the strong acid, generating a tertiary carbocation. This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring at the position ortho to the amide group, leading to the formation of the new six-membered ring. A final deprotonation step restores aromaticity and yields the dihydroquinolinone product.
Figure 2: Key stages of the acid-catalyzed cyclization mechanism.
Experimental Protocol:
-
Place the N-(2-bromophenyl)-3,3-dimethylacrylamide intermediate (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the substrate).
-
Heat the mixture with vigorous stirring to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).
-
After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Sample Quantity |
| N-(2-bromophenyl)-3,3-dimethylacrylamide | 254.13 | 1.0 | 10.0 g |
| Polyphosphoric Acid (PPA) | - | - | 100 g |
Table 2: Reagents for the synthesis of the final product.
Product Characterization & Validation
The integrity of the synthesis is validated by thorough characterization at each stage. The final product, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, should be characterized using standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Value |
| CAS Number | 1187933-36-3 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.13 g/mol |
| Appearance | Solid |
| Purity (Typical) | >97% |
| ¹H NMR | Peaks corresponding to aromatic protons, a singlet for the CH₂ group, and a singlet for the two gem-dimethyl groups. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 254/256, showing the characteristic isotopic pattern for bromine. |
Table 3: Key properties and expected analytical data for the final product.
Conclusion
The described two-step synthetic pathway provides a reliable and scientifically grounded method for the preparation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By leveraging a classical amidation reaction followed by a robust acid-catalyzed intramolecular cyclization, this guide offers a clear and reproducible protocol for researchers. The emphasis on mechanistic understanding and procedural rationale ensures that the synthesis can be adapted and optimized as needed, empowering professionals in the field of drug discovery and development.
References
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The Dihydroquinolinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 3,4-dihydro-2(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the dihydroquinolinone core, delving into its significant roles in oncology, neuropharmacology, and cardiovascular medicine. We will dissect the key mechanisms of action, structure-activity relationships (SAR), and the validated experimental workflows essential for the discovery and development of novel therapeutics based on this privileged structure. This document serves as a technical resource, synthesizing established knowledge with actionable protocols to empower researchers in their quest for next-generation pharmaceuticals.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The dihydroquinolinone core, a bicyclic heterocyclic system, has garnered immense interest from the scientific community due to its prevalence in both natural products and synthetic molecules with potent biological activities.[1] Its structural rigidity, coupled with the capacity for diverse substitutions at various positions, allows for the fine-tuning of physicochemical and pharmacological properties. This adaptability is a key reason why dihydroquinolinone derivatives have been successfully developed into drugs for a wide range of diseases, from cancer to psychiatric disorders.[2][3] The core structure's ability to interact with a variety of biological targets underscores its importance as a "privileged scaffold" in drug discovery.
This guide will focus on three major therapeutic areas where the dihydroquinolinone core has made a significant impact:
-
Oncology: Primarily through the inhibition of Poly (ADP-ribose) polymerase (PARP).
-
Neuropharmacology: With a focus on dopamine and serotonin receptor modulation for the treatment of psychiatric and neurodegenerative disorders.[4][5]
-
Cardiovascular and Antimicrobial Applications: Exploring its emerging roles in treating cardiovascular diseases and combating microbial infections.[6][7]
For each area, we will examine the underlying mechanism of action, provide illustrative case studies of approved drugs, and detail the essential experimental protocols for screening and characterization.
Dihydroquinolinones in Oncology: The PARP Inhibition Paradigm
A pivotal application of the dihydroquinolinone scaffold is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated ovarian and breast cancers.[8]
Mechanism of Action: Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[8] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this pathway is compromised.
PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality . By blocking PARP's ability to repair single-strand breaks, the inhibitors cause an accumulation of double-strand breaks. In BRCA-deficient cancer cells, the inability to repair these double-strand breaks leads to genomic instability and ultimately, cell death.[9] Normal cells, with their intact homologous recombination pathway, are largely unaffected.
Many PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, which is the natural substrate for PARP enzymes.[10] The dihydroquinolinone core often serves as a key structural element that fits into the nicotinamide-binding pocket of the PARP active site, forming critical hydrogen bonds and π-π stacking interactions.[10]
Caption: General workflow for screening dihydroquinolinone derivatives for anticancer activity.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol provides a foundational method for the primary screening of compounds to assess their cytotoxic or cytostatic effects on cancer cell lines. [11][12][13] Objective: To determine the concentration of a dihydroquinolinone derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, K-562 for leukemia). [11][14]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Dihydroquinolinone compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dihydroquinolinone compounds in complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Self-Validation: The inclusion of a known anticancer drug (e.g., Doxorubicin) as a positive control is essential to validate the assay's performance and the sensitivity of the cell line.
Dihydroquinolinones in Neuropharmacology
The dihydroquinolinone scaffold is also central to the development of drugs targeting the central nervous system (CNS), particularly for psychiatric disorders like schizophrenia and depression, as well as neurodegenerative diseases such as Alzheimer's. [15][16][17]
Mechanism of Action: Dopamine and Serotonin Receptor Modulation
Many neuropsychiatric drugs based on this core structure act as modulators of dopamine (D2) and serotonin (5-HT) receptors. [18]The precise biological effect often depends on the specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist).
-
Partial Agonism: This is a key concept for drugs like Aripiprazole. A partial agonist binds to a receptor but produces a submaximal response compared to a full agonist. In conditions of high neurotransmitter levels (e.g., hyperdopaminergic state in schizophrenia), a partial agonist acts as a functional antagonist, reducing receptor stimulation. In areas of low neurotransmitter levels, it provides a baseline level of stimulation. This "stabilizing" effect is thought to contribute to both the efficacy and the favorable side-effect profile of these drugs. [4][5][19]
Case Study: Aripiprazole
Aripiprazole is an atypical antipsychotic widely used for schizophrenia and bipolar disorder. [18]Its unique mechanism of action is primarily attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. [4][5][20]This complex pharmacology allows it to modulate dopaminergic activity, reducing positive symptoms without causing significant extrapyramidal side effects. [4]
Emerging Roles in Neurodegenerative Diseases
Research is also exploring dihydroquinolinone derivatives as potential treatments for Alzheimer's disease. [15][21]The strategy here often involves designing multi-target agents that can, for example, inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the progression of the disease. [21][22]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. [16][22]* Monoamine Oxidase (MAO) Inhibition: MAO inhibitors can prevent the breakdown of neurotransmitters like dopamine and serotonin and may also reduce oxidative stress. [21][22]
Diverse and Expanding Roles of Dihydroquinolinones
Beyond oncology and neuropharmacology, the dihydroquinolinone core has demonstrated a wide array of other biological activities.
Cardiovascular Effects
Certain quinoline and dihydroquinolinone derivatives have been investigated for their cardiovascular properties. [7]For example, some compounds have shown potential as angiotensin-converting enzyme (ACE) inhibitors, a mechanism used by drugs like Quinapril to treat hypertension and heart failure. [23]The core structure can be adapted to fit into the active site of ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Antimicrobial Activity
The quinolone and dihydroquinolinone frameworks are also present in many antimicrobial agents. [6][24][25][26]Their mechanism of action in bacteria often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The structure-activity relationship for these compounds is well-established, with substitutions at specific positions being crucial for antibacterial potency and spectrum of activity. [27]For instance, the quinoline derivative HT61 has shown efficacy against Staphylococcus aureus biofilms. [6]
Summary of Biological Activities and Key Targets
The versatility of the dihydroquinolinone core is evident in the broad range of biological targets it can be engineered to modulate.
| Therapeutic Area | Key Biological Target(s) | Mechanism of Action | Representative Compound(s) |
| Oncology | PARP1, PARP2, various kinases | Enzyme Inhibition, Synthetic Lethality | Olaparib (related structure) |
| Neuropharmacology | Dopamine (D2, D3), Serotonin (5-HT1A, 5-HT2A) receptors | Partial Agonism, Antagonism | Aripiprazole |
| Neurodegenerative | Acetylcholinesterase (AChE), MAO-A, MAO-B | Enzyme Inhibition | Experimental Compounds [21] |
| Cardiovascular | Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition | Quinapril (related structure) |
| Antimicrobial | Bacterial DNA Gyrase, Topoisomerase IV | Enzyme Inhibition | HT61, various experimental agents [6] |
Conclusion and Future Directions
The dihydroquinolinone core structure has firmly established itself as a privileged scaffold in medicinal chemistry. Its success stems from a combination of favorable structural properties and the ability to be chemically modified to achieve high affinity and selectivity for a diverse array of biological targets. From the life-saving impact of PARP inhibitors in oncology to the nuanced modulation of neurotransmitter systems by atypical antipsychotics, this core has been instrumental in the development of transformative medicines.
Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the interaction of dihydroquinolinone libraries with new and challenging biological targets.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like Alzheimer's. [21]* Improved Pharmacokinetics: Further refinement of the scaffold to enhance drug-like properties, such as oral bioavailability, metabolic stability, and blood-brain barrier penetration. [21] The continued exploration of the chemical space around the dihydroquinolinone core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative therapeutics to address unmet medical needs.
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction: The Significance of a Versatile Scaffold
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of a bromine atom at the 8-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The gem-dimethyl group at the 4-position introduces conformational rigidity and steric bulk, which can be crucial for modulating biological activity and metabolic stability.
This guide will elucidate the key spectroscopic features of the title compound, providing a foundational understanding for its identification, characterization, and utilization in complex synthetic pathways.
Synthesis and Characterization Workflow
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be approached through established methodologies for the construction of the dihydroquinolinone core. A plausible and efficient synthetic route is outlined below, followed by a typical workflow for its purification and comprehensive spectroscopic characterization.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol describes a viable method for the synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, based on common reactions in organic synthesis.
Step 1: Amide Formation
-
To a solution of 2-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 3,3-dimethylacrylic acid (1.1 eq).
-
Cool the mixture to 0 °C and add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture with aqueous acid and base, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the crude amide from the previous step to a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture, typically to 80-120 °C, for several hours while monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Full Spectral Data Analysis
The following sections detail the predicted and expected spectral data for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. These data points are crucial for confirming the molecular structure and assessing the purity of the synthesized compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of the title compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and amide protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | Singlet (broad) | 1H | NH | The amide proton is typically broad and deshielded due to its acidic nature and potential for hydrogen bonding. |
| ~ 7.4 - 7.6 | Doublet | 1H | Ar-H (H-5) | This aromatic proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. |
| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Ar-H (H-7) | This proton is coupled to both H-5 and H-6. |
| ~ 6.9 - 7.1 | Doublet | 1H | Ar-H (H-6) | This aromatic proton is expected to be the most upfield of the aromatic signals. |
| ~ 2.5 | Singlet | 2H | CH₂ | The methylene protons at the 3-position are adjacent to the carbonyl group and are expected to be a singlet due to the absence of adjacent protons. |
| ~ 1.3 | Singlet | 6H | 2 x CH₃ | The two methyl groups at the 4-position are chemically equivalent and appear as a single, strong singlet. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the structure.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 175 | C =O (C-2) | The carbonyl carbon of the amide is significantly deshielded. |
| ~ 138 - 142 | Ar-C (C-8a) | Quaternary aromatic carbon attached to the nitrogen. |
| ~ 130 - 135 | Ar-C (C-7) | Aromatic CH carbon. |
| ~ 125 - 130 | Ar-C (C-5) | Aromatic CH carbon. |
| ~ 120 - 125 | Ar-C (C-6) | Aromatic CH carbon. |
| ~ 115 - 120 | Ar-C -Br (C-8) | Aromatic carbon directly attached to the electronegative bromine atom. |
| ~ 110 - 115 | Ar-C (C-4a) | Quaternary aromatic carbon. |
| ~ 50 - 55 | C H₂ (C-3) | Aliphatic methylene carbon adjacent to the carbonyl group. |
| ~ 35 - 40 | C (CH₃)₂ (C-4) | Quaternary aliphatic carbon. |
| ~ 25 - 30 | C H₃ | The two equivalent methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, the most characteristic feature in the mass spectrum will be the isotopic pattern of bromine.
| m/z | Fragment | Interpretation |
| 253/255 | [M]⁺ | Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 238/240 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 196/198 | [M - C₄H₇]⁺ | Cleavage of the dihydroquinolinone ring. |
| 174 | [M - Br]⁺ | Loss of the bromine radical. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the title compound will be dominated by absorptions from the amide and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3200 | Strong, broad | N-H stretch | Amide |
| ~ 3050 | Medium | C-H stretch | Aromatic |
| ~ 2960 | Medium | C-H stretch | Aliphatic (CH₃) |
| ~ 2870 | Medium | C-H stretch | Aliphatic (CH₂) |
| ~ 1660 | Strong | C=O stretch | Amide (Lactam) |
| ~ 1600, 1480 | Medium | C=C stretch | Aromatic Ring |
| ~ 1370 | Medium | C-H bend | gem-Dimethyl |
| ~ 750 | Strong | C-Br stretch | Aryl Bromide |
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on high-fidelity predictions and analogies to related structures, provides a robust framework for the identification and characterization of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The distinct patterns in the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra serve as reliable fingerprints for this versatile synthetic intermediate. This information is invaluable for researchers and developers working on the synthesis of novel bioactive compounds, ensuring the structural integrity and purity of their materials.
References
- While specific experimental data for the title compound is not cited due to its absence in readily available literature, the principles of spectroscopic interpretation and synthetic methodologies are based on established knowledge in the field of organic chemistry.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted quinolinone scaffold of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this document provides a robust framework for its structural elucidation. We present a detailed prediction of the ¹³C NMR chemical shifts, grounded in the analysis of structurally related compounds and established principles of substituent effects. Furthermore, a rigorous, self-validating experimental workflow is outlined, leveraging one-dimensional and two-dimensional NMR techniques to enable unambiguous assignment of all carbon signals. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinolinone derivatives.
Introduction: The Quinolinone Scaffold and the Imperative of Structural Verification
The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The precise substitution pattern on the quinolinone ring system is critical to its pharmacological activity, influencing target binding, metabolic stability, and pharmacokinetic properties. Consequently, unambiguous structural verification is a cornerstone of any research and development program involving these heterocycles.
¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Therefore, the accurate assignment of the ¹³C NMR spectrum of a novel compound like 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a non-negotiable step in its characterization.
This guide will first predict the ¹³C NMR chemical shifts for the title compound by dissecting its structure into key fragments and analyzing the expected electronic and steric influences of each substituent. Subsequently, a detailed experimental protocol will be presented to not only acquire high-quality NMR data but also to definitively assign each resonance, ensuring the highest level of scientific integrity.
Predicted ¹³C NMR Chemical Shifts for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
The prediction of ¹³C NMR chemical shifts is a powerful tool that leverages extensive empirical data and a deep understanding of substituent effects. The structure of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be conceptually divided into the bromo-substituted aromatic ring and the dimethyl-substituted dihydro-lactam ring.
Molecular Structure and Carbon Numbering
Caption: Structure and numbering of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Based on data from analogous structures and established substituent effects, the following ¹³C NMR chemical shifts are predicted for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a standard deuterated solvent such as CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 (C=O) | 170 - 175 | The carbonyl carbon of the lactam is expected in the typical amide region. |
| C3 (CH₂) | 45 - 50 | Aliphatic CH₂ adjacent to a quaternary carbon and a carbonyl group. |
| C4 (C) | 35 - 40 | Quaternary carbon in an aliphatic ring system. |
| C4a (C) | 125 - 130 | Aromatic carbon at the ring junction, deshielded by the adjacent aromatic ring. |
| C5 (CH) | 128 - 133 | Aromatic CH, ortho to the ring junction. |
| C6 (CH) | 123 - 128 | Aromatic CH, meta to the bromine and para to the ring junction. |
| C7 (CH) | 115 - 120 | Aromatic CH, ortho to the bromine atom. |
| C8 (C-Br) | 110 - 115 | Aromatic carbon directly attached to bromine, experiencing a heavy atom effect. |
| C8a (C) | 138 - 143 | Aromatic carbon at the ring junction, deshielded by the adjacent nitrogen of the lactam. |
| C9, C10 (CH₃) | 25 - 30 | Gem-dimethyl groups on a quaternary carbon. |
Causality behind the Predicted Shifts:
-
Aromatic Carbons (C4a-C8a): The chemical shifts of these carbons are primarily influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the dihydroquinolinone ring. The carbon bearing the bromine (C8) is expected to be significantly shielded due to the "heavy atom effect". The carbon atoms ortho and para to the bromine will also be affected. The junction carbons, C4a and C8a, will have their resonances influenced by the fusion of the two ring systems.
-
Lactam Carbons (C2, C3, C4): The carbonyl carbon (C2) will appear significantly downfield, characteristic of amide carbonyls. The methylene carbon (C3) is alpha to the quaternary center and beta to the carbonyl, placing it in the aliphatic region. The quaternary carbon (C4) will be in a similar region, and its signal is expected to be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum.
-
Methyl Carbons (C9, C10): The two methyl groups are chemically equivalent due to free rotation around the C3-C4 bond and will therefore give rise to a single signal in the upfield region of the spectrum, typical for sp³ hybridized carbons.
Experimental Verification and Spectral Assignment: A Self-Validating Protocol
While prediction provides a valuable starting point, definitive assignment requires a suite of NMR experiments. The following workflow represents a robust, self-validating system for the complete structural elucidation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Experimental Workflow
Caption: Workflow for the complete NMR-based structural elucidation.
One-Dimensional NMR Experiments
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will provide information on the number of different proton environments and their multiplicities.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon atoms in the molecule. Quaternary carbons will typically show weaker signals.
-
DEPT-135 Acquisition: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is crucial for differentiating between different types of carbon atoms based on the number of attached protons:
-
CH₃ groups will appear as positive signals.
-
CH₂ groups will appear as negative signals.
-
CH groups will appear as positive signals.
-
Quaternary carbons will be absent.
-
Expected Outcomes:
-
The ¹³C{¹H} spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms of the molecule.
-
The DEPT-135 spectrum will help to categorize these signals into CH, CH₂, and CH₃, leaving the unobserved signals in the ¹³C{¹H} spectrum to be the quaternary carbons (C2, C4, C4a, C8, and C8a).
Two-Dimensional NMR Experiments
Two-dimensional NMR experiments are essential for establishing the connectivity within the molecule, allowing for the unambiguous assignment of each carbon signal.
Protocol:
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates proton signals with the signals of the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons, which have no directly attached protons.
Data Interpretation and Assignment:
-
Assigning Protonated Carbons with HSQC:
-
Each cross-peak in the HSQC spectrum links a proton signal to a carbon signal. By analyzing the ¹H NMR spectrum in conjunction with the HSQC data, the chemical shifts of C3, C5, C6, C7, C9, and C10 can be definitively assigned. For example, the protons of the two methyl groups (a singlet in the ¹H NMR) will show a correlation to the carbon signal of C9/C10.
-
-
Assigning Quaternary Carbons with HMBC:
-
The HMBC spectrum is the key to assigning the quaternary carbons. By observing long-range correlations, the carbon skeleton can be pieced together.
-
Key HMBC Correlations for Quaternary Carbon Assignment
Caption: Expected key HMBC correlations for assigning quaternary carbons.
-
Correlation from H3: The protons on C3 are expected to show HMBC correlations to the carbonyl carbon (C2), the quaternary aliphatic carbon (C4), and the aromatic junction carbon (C4a).
-
Correlation from Methyl Protons (H9/H10): The protons of the gem-dimethyl groups will show correlations to C3, C4, and C4a.
-
Correlation from Aromatic Protons: For instance, the proton on C5 will show correlations to C4a and C7, helping to confirm the assignment of C4a. The proton on C7 will correlate with C5 and C8a, aiding in the assignment of C8a.
By systematically analyzing these 1D and 2D NMR datasets, a complete and unambiguous assignment of all ¹³C NMR chemical shifts for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the ¹³C NMR chemical shifts of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By combining predictive methods based on established chemical principles with a rigorous experimental workflow, researchers can confidently elucidate the structure of this and related quinolinone derivatives. The detailed protocols for 1D and 2D NMR experiments, along with the interpretation strategies, offer a self-validating system that ensures the scientific integrity of the structural assignment. This approach is not only crucial for the characterization of this specific molecule but also serves as a valuable template for the structural analysis of other novel heterocyclic compounds in the field of drug discovery and development.
References
-
Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. (2016). Royal Society of Chemistry. [Link]
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. (n.d.). TSI Journals. [Link]
-
¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. [Link]
-
N,3-Dimethyl-N-phenylbutanamide. (n.d.). SpectraBase. [Link]
-
¹³C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. (n.d.). ResearchGate. [Link]
-
Supplementary Material for a Pd-catalyzed/N-triflyl-protected amino acid-enabled C–H functionalization/amination reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (n.d.). ResearchGate. [Link]
-
Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. [Link]
-
Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins. (n.d.). ResearchGate. [Link]
-
3,3-Dimethylbutanamide. (n.d.). Protein Data Bank. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. [Link]
-
Synthetic, infrared, ¹H and¹³C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C₆H₄so₂NH(2-/3-XC₆H₄), where X' = H, CH₃, C₂H₅, F, Cl or Br, and X = CH₃ or Cl. (n.d.). ResearchGate. [Link]
-
Sample ¹³C NMR spectra of compounds with common functional groups. (2022). YouTube. [Link]
-
¹³C NMR Chemical shifts of compounds 1-12. (n.d.). ResearchGate. [Link]
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Abstract
Introduction and Molecular Overview
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a substituted lactam built upon a dihydroquinolinone core. Its structure incorporates several key features that dictate its fragmentation pattern in a mass spectrometer: a brominated aromatic ring, a cyclic amide (lactam), and a gem-dimethyl group. Understanding how these functionalities influence bond cleavage upon ionization is crucial for accurate structural confirmation.
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to form an unstable molecular ion (M•+) that readily undergoes fragmentation.[1][2] The resulting mass spectrum is a "fingerprint" of the molecule, with fragment ions revealing its constituent parts.[3]
Molecular Structure:
-
Chemical Formula: C₁₁H₁₂BrNO
-
Monoisotopic Mass: 253.0102 u
-
Key Structural Features:
-
Brominated Aromatic Ring: The presence of bromine is highly diagnostic due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio.[4][5] This results in characteristic "doublet" peaks for any bromine-containing fragment, separated by 2 m/z units.
-
Lactam Ring: The cyclic amide functionality can direct fragmentation through cleavage adjacent to the carbonyl group or ring-opening mechanisms.[6][7]
-
Gem-Dimethyl Group: Located at the C4 position, this group provides a facile site for the loss of a methyl radical, a common fragmentation pathway.[8]
-
Proposed Experimental Protocol: Acquiring the Mass Spectrum
To validate the predicted fragmentation, a robust experimental protocol is essential. The following outlines a standard procedure for analyzing 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Methodology
-
Sample Preparation:
-
Accurately weigh 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1][2]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-350 m/z.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process.
Caption: Experimental workflow from sample preparation to data analysis.
Predicted Fragmentation Pathways
Upon electron ionization, the 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one molecule will form a molecular ion (M•+). The charge is often localized on a heteroatom or π-system.[3] From this parent ion, several predictable fragmentation pathways emerge, driven by the formation of stable carbocations or neutral losses.
Key Fragmentation Reactions:
-
α-Cleavage (Loss of a Methyl Radical): The bond between the quaternary C4 carbon and one of the methyl groups is a prime site for cleavage. The loss of a methyl radical (•CH₃, 15 Da) is a highly favored process as it results in a stable tertiary carbocation, which can be further stabilized by resonance with the adjacent carbonyl group.[3][8] This will produce a prominent fragment at m/z 238/240 .
-
Loss of the Bromine Radical: The carbon-bromine bond can cleave homolytically to expel a bromine radical (•Br, 79 or 81 Da).[5] This fragmentation pathway leads to a fragment ion at m/z 174 . This peak would be a singlet, as the diagnostic isotopic signature of bromine has been lost.
-
Retro-Diels-Alder (RDA) Fragmentation: Heterocyclic systems like dihydroquinolinones can undergo RDA-type reactions. A plausible RDA fragmentation would involve the cleavage of the C4-C4a and N1-C8a bonds, leading to the expulsion of isobutene (C₄H₈, 56 Da) from the molecular ion. This would yield a fragment at m/z 197/199 .
-
Lactam Ring Cleavage (Loss of CO): A common fragmentation for lactams and other carbonyl compounds is the loss of a neutral carbon monoxide molecule (CO, 28 Da).[6] This could occur from the [M-CH₃]⁺ fragment, leading to a subsequent fragment ion at m/z 210/212 .
Fragmentation Pathway Diagram
The following diagram visualizes the primary predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for the target molecule.
Summary of Predicted Fragment Ions
The table below summarizes the key ions expected in the EI mass spectrum of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The m/z values for bromine-containing fragments are given for both the ⁷⁹Br and ⁸¹Br isotopes.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Neutral Loss | Description of Fragmentation |
| 253 / 255 | [C₁₁H₁₂BrNO]•⁺ | - | Molecular Ion (M•⁺) |
| 238 / 240 | [C₁₀H₉BrNO]⁺ | •CH₃ (15 Da) | α-Cleavage: Loss of a methyl radical from the gem-dimethyl group. Expected to be a major fragment. |
| 197 / 199 | [C₇H₅BrNO]•⁺ | C₄H₈ (56 Da) | Retro-Diels-Alder (RDA) reaction: Loss of isobutene. |
| 174 | [C₁₁H₁₂NO]⁺ | •Br (79/81 Da) | Cleavage of the C-Br bond, loss of a bromine radical. |
| 210 / 212 | [C₉H₉BrN]⁺ | CO (28 Da) | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
Conclusion
This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The analysis indicates that the most diagnostic fragments will arise from the loss of a methyl radical (m/z 238/240) and the loss of a bromine radical (m/z 174). The characteristic isotopic pattern of bromine, appearing as M and M+2 peaks of nearly equal intensity, will be a crucial identifier for all bromine-containing fragments. The proposed experimental protocol provides a clear path for acquiring empirical data, which can then be compared against these predictions for definitive structural elucidation. This predictive approach serves as a valuable tool for scientists working on the characterization of novel halogenated heterocyclic compounds.
References
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Mass Spectrometry - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (2023). Wikipedia. [Link]
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Common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Tárraga, A., & Molina, P. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. Journal of Mass Spectrometry, 44(9), 1287-1296. [Link]
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The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. [Link]
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Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]
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Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-51. [Link]
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Watson, J. T., & Sparkman, O. D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (2018). University of Lethbridge. [Link]
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Musazzi, U. M., et al. (2022). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Pharmaceutics, 14(10), 2088. [Link]
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Grimme, S., & Gerenkamp, M. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3465-3476. [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). ResearchGate. [Link]
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Li, S., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of CNS Agent Precursors from 8-Bromo-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous centrally active agents.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of 8-bromo-3,4-dihydroquinolin-2(1H)-one as a versatile starting material for the synthesis of diverse precursors for Central Nervous System (CNS) drug discovery. The bromine atom at the C8-position serves as a highly effective synthetic handle for introducing a wide array of molecular complexity through modern cross-coupling methodologies. We present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the mechanistic rationale behind experimental choices, and showcase the application of these methods in building molecular architectures relevant to CNS targets.
Introduction: The Strategic Value of the 8-Bromo-dihydroquinolinone Scaffold
The dihydroquinolin-2(1H)-one skeleton is a foundational element in a variety of natural products and pharmaceuticals, including agents designed to treat atherosclerosis, viral infections, and cancer.[1] In the realm of CNS disorders, this moiety is perhaps most famously represented by the atypical antipsychotic, Aripiprazole. The inherent biological relevance of this core structure makes it a high-value target for medicinal chemistry campaigns.[2]
8-Bromo-3,4-dihydroquinolin-2(1H)-one emerges as a particularly strategic starting material. The presence of a bromine atom on the aromatic ring provides a robust and reliable reaction site for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of compound libraries by forging new carbon-carbon and carbon-nitrogen bonds, which is essential for structure-activity relationship (SAR) studies in drug discovery. This guide focuses on leveraging this "synthetic handle" to create a diverse range of CNS agent precursors.
Synthesis of the Core Scaffold: 8-Bromo-3,4-dihydroquinolin-2(1H)-one
A reliable supply of the starting material is paramount. A plausible and efficient multi-step synthesis can be adapted from established methodologies, often beginning with a commercially available substituted aniline. The following workflow illustrates a general approach.
Caption: Synthetic workflow for the starting material.
Protocol 2.1: Synthesis of N-(2-bromophenyl)acrylamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-bromoaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq) dissolved in the same solvent dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-bromophenyl)acrylamide.
Protocol 2.2: Intramolecular Friedel-Crafts Cyclization to form 8-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Setup: In a round-bottom flask, place a Lewis acid such as aluminum chloride (AlCl₃, 3.0 eq) or polyphosphoric acid (PPA).
-
Reaction: Heat the Lewis acid to the appropriate temperature (e.g., 130 °C for PPA). Carefully add N-(2-bromophenyl)acrylamide (1.0 eq) portion-wise to the hot acid with vigorous stirring.
-
Execution: Maintain the reaction at high temperature for 1-2 hours. The reaction mixture will become viscous. Monitor by TLC (if feasible) or by time.
-
Work-up: Allow the reaction to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 8-bromo-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Key Synthetic Transformations: Building CNS Precursors
With the 8-bromo-dihydroquinolinone scaffold in hand, we can now explore its derivatization into high-value CNS agent precursors. The primary strategies involve palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4] This is exceptionally useful for creating biaryl structures, which are common motifs in CNS drugs that interact with aromatic residues in receptor binding pockets.
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- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction
The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the nitrogen atom within this lactam system is a critical step in the synthesis of diverse chemical libraries for drug discovery. This document provides a detailed experimental guide for the N-alkylation of a specific derivative, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate for further chemical elaboration.
The protocol herein is designed to be robust and adaptable, drawing upon established principles of amide and lactam alkylation. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a comprehensive, step-by-step procedure that ensures reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted dihydroquinolinones.
Chemical Rationale and Mechanistic Overview
The N-alkylation of a secondary amide, such as the lactam in 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism.[1][2] The core principle involves the deprotonation of the relatively acidic N-H proton to generate a nucleophilic amidate anion. This anion then attacks an electrophilic alkylating agent, displacing a leaving group to form the new N-C bond.
The acidity of the N-H proton in amides is significantly lower than that of alcohols or water, necessitating the use of a sufficiently strong base to generate the amidate in a significant concentration.[3] The choice of base is critical and is often dictated by the desired reaction conditions, such as solvent and temperature.
The general mechanism can be visualized as a two-step process:
-
Deprotonation: The base removes the proton from the nitrogen atom, forming a resonance-stabilized amidate anion.
-
Nucleophilic Attack: The amidate anion acts as a nucleophile, attacking the alkylating agent in a concerted SN2 fashion.
The presence of the 8-bromo and 4,4-dimethyl substituents on the quinolinone core is not expected to electronically hinder the deprotonation of the lactam nitrogen. However, the gem-dimethyl group at the C4 position may introduce some steric hindrance, which could influence the choice of alkylating agent and reaction conditions for optimal yields.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Caption: General workflow for the N-alkylation reaction.
Recommended Protocol: N-Benzylation using Sodium Hydride
This protocol describes the N-benzylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a representative example. Benzyl bromide is chosen as the alkylating agent due to its reactivity and the common presence of the benzyl group in pharmacologically active molecules. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the lactam.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 1187933-36-3 | 254.13 | 1.0 g | 3.93 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 190 mg | 4.72 |
| Benzyl Bromide | 100-39-0 | 171.04 | 0.57 mL (660 mg) | 4.72 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | ~30 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | As needed | - |
| Brine (Saturated Aqueous NaCl) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 g, 3.93 mmol).
-
Add anhydrous DMF (20 mL) and stir at room temperature until the substrate is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 190 mg, 4.72 mmol, 1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Causality: The use of a slight excess of NaH ensures complete deprotonation of the lactam. Adding it portion-wise at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slight color change or thickening of the mixture.
-
-
Alkylation:
-
Slowly add benzyl bromide (0.57 mL, 4.72 mmol, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL) to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Causality: The aqueous washes remove DMF and inorganic salts, aiding in the purification of the product.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzylated product.
-
Alternative Protocol: Phase-Transfer Catalysis (PTC)
For a more environmentally benign and potentially faster reaction, Phase-Transfer Catalysis (PTC) can be employed.[4] This method avoids the use of strong, moisture-sensitive bases like NaH and can often be run under milder conditions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 1187933-36-3 | 254.13 | 1.0 g | 3.93 |
| Potassium Carbonate (K₂CO₃), finely powdered | 584-08-7 | 138.21 | 1.09 g | 7.86 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 127 mg | 0.39 |
| Alkyl Halide (e.g., Ethyl Iodide) | 75-03-6 | 155.97 | 0.46 mL (920 mg) | 5.90 |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 | 25 mL | - |
Step-by-Step Procedure
-
Setup:
-
To a 100 mL round-bottom flask, add 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 g, 3.93 mmol), finely powdered potassium carbonate (1.09 g, 7.86 mmol, 2.0 equivalents), and tetrabutylammonium bromide (127 mg, 0.39 mmol, 0.1 equivalents).[4]
-
Add anhydrous acetonitrile (25 mL).
-
-
Reaction:
-
Add the alkylating agent (e.g., ethyl iodide, 0.46 mL, 5.90 mmol, 1.5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: TBAB acts as a phase-transfer catalyst, carrying the deprotonated lactam from the solid phase (K₂CO₃) into the organic phase where it can react with the alkylating agent.[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography as described in the previous protocol.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive base (NaH) - Insufficient reaction time/temperature | - Use fresh NaH. - Increase reaction time or temperature. Consider switching to a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Side Product Formation | - O-alkylation - Elimination of alkyl halide | - O-alkylation is generally less favored for lactams but can occur.[6] Using aprotic polar solvents like DMF can favor N-alkylation. - Use a primary or methyl halide to minimize elimination.[1] |
| Difficult Purification | - Residual DMF - Similar polarity of product and starting material | - Ensure thorough aqueous washes during work-up to remove DMF. - Optimize the eluent system for column chromatography for better separation. |
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and away from sources of ignition.
-
Alkylating Agents: Alkyl halides are often toxic, lachrymatory, and potential carcinogens. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Solvents: DMF is a skin and respiratory irritant. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The N-alkylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a versatile transformation for the generation of novel chemical entities. The protocols provided, based on classical deprotonation with sodium hydride and a modern phase-transfer catalysis approach, offer reliable and adaptable methods for achieving this synthesis. Careful consideration of the choice of base, solvent, and alkylating agent, along with diligent monitoring of the reaction progress, will ensure successful and high-yielding outcomes. The resulting N-alkylated products serve as valuable building blocks for further diversification in the pursuit of new therapeutic agents.
References
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Vámos, J., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(12), 1084-1093. Available at: [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]
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Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved January 27, 2026, from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 27, 2026, from [Link]
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ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved January 27, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Method of producing n-alkyl lactams.
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved January 27, 2026, from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 27, 2026, from [Link]
-
Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ. Retrieved January 27, 2026, from [Link]
-
PubMed Central. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved January 27, 2026, from [Link]
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PubMed. (2000, November 1). Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones. Frontiers in Bioscience. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved January 27, 2026, from [Link]
-
Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine? Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Dihydroquinolinone Analogs
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies for dihydroquinolinone analogs. It outlines the strategic design, synthesis, and multifaceted evaluation of these compounds, emphasizing the causal logic behind experimental choices and providing detailed protocols for key assays.
Introduction: The Dihydroquinolinone Scaffold in Drug Discovery
The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1] This heterocyclic motif's versatility allows it to interact with a wide array of biological targets, such as kinases, G-protein coupled receptors, and various enzymes, making it a fertile ground for developing novel therapeutics.[1][2]
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery.[3] They involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. A well-executed SAR campaign is an iterative process of design, synthesis, and biological testing that guides the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate. This guide will walk through the critical phases of an SAR study focused on dihydroquinolinone analogs, providing both the strategic "why" and the practical "how."
Section 1: The SAR-Driven Lead Optimization Workflow
The heart of an SAR study is its iterative nature. The process begins with a "hit" or "lead" compound and cycles through design, synthesis, and testing phases to generate data. This data then informs the next round of design, creating a feedback loop that drives the project toward a compound with the desired therapeutic profile.
Figure 1: The iterative cycle of SAR-driven lead optimization.
Section 2: Design and Synthesis of Dihydroquinolinone Analogs
Rationale for Analog Design
The initial design of analogs is guided by the structure of the lead compound and, if available, information about the target's binding site. Key questions to address include:
-
Vector for Growth: Which positions on the dihydroquinolinone scaffold are amenable to substitution without disrupting core binding interactions?
-
Pharmacophore Elements: Which functional groups are essential for activity (the pharmacophore)? Can they be modified to improve properties?
-
Property Space: How can modifications alter key physicochemical properties like lipophilicity (logP), polar surface area (PSA), and solubility to improve drug-like characteristics?
Common synthetic strategies for creating a library of dihydroquinolinone analogs often involve multi-component reactions or modular approaches that allow for diverse substituents to be introduced at various positions on the scaffold.[4][5][6]
General Synthetic Considerations
A variety of synthetic routes to dihydroquinolinones have been reported, providing chemists with a flexible toolkit.[4] For instance, the reaction of anilines with aromatic aldehydes and a suitable three-carbon synthon can yield highly substituted dihydroquinolinone cores.[5] The choice of synthetic route is critical; it must be robust, scalable, and tolerant of a wide range of functional groups to enable a thorough exploration of the SAR.
Section 3: In Vitro Biological Evaluation: The Primary Assay Cascade
The biological evaluation of newly synthesized analogs is typically performed in a tiered cascade, starting with high-throughput primary assays to determine on-target activity.
Target-Based Assays: Kinase Inhibition Example
Dihydroquinolinones are frequently investigated as kinase inhibitors.[2] Kinases are a major class of drug targets, and their enzymatic activity can be readily measured.[7][8] A biochemical kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Figure 2: Principle of a competitive kinase inhibition assay.
Protocol: Homogeneous TR-FRET Kinase Assay
This protocol describes a common, high-throughput method for measuring kinase inhibition.
1. Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A Europium (Eu)-labeled anti-phosphopeptide antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds. The biotin tag on the substrate binds to streptavidin, bringing the Eu donor and APC acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibitors prevent this, leading to a low signal.
2. Materials:
-
Kinase of interest (e.g., p38 MAP Kinase)
-
Biotinylated peptide substrate
-
ATP
-
Eu-labeled anti-phospho-antibody
-
SA-APC
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dihydroquinolinone analogs) dissolved in 100% DMSO
-
Positive control inhibitor (known inhibitor of the kinase)
-
384-well low-volume assay plates (e.g., white, round-bottom)
-
TR-FRET capable plate reader
3. Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of compound solutions, positive control, and DMSO (negative control) into the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Prepare a detection mix containing the Eu-antibody and SA-APC in a suitable buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Read Plate: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu).
4. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).
-
Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays: Assessing Antiproliferative Activity
For indications like cancer, it is crucial to determine if target inhibition in a biochemical assay translates to a functional effect in living cells.[9] Cell viability assays are a mainstay for this purpose.[10]
Protocol: MTT Cell Viability Assay
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified. The amount of formazan produced is proportional to the number of viable cells.[13]
Figure 3: Workflow of the MTT cell viability assay.
2. Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Test compounds and a positive control (e.g., doxorubicin).
-
Sterile 96-well flat-bottom plates.
3. Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells (final volume 200 µL). Include wells with vehicle (DMSO) as a negative control and a positive control.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, carefully remove 100 µL of the medium. Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[10][11] Purple precipitate should be visible in the control wells.
-
Solubilization: Add 150 µL of the solubilization solution to each well.[13]
-
Final Incubation & Reading: Cover the plate and leave it at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Gently mix and measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate % Viability = 100 * (Abs_sample / Abs_vehicle_control).
-
Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 4: Establishing the Structure-Activity Relationship
The data from the primary assays are collated to build the SAR. By comparing the potency (IC₅₀ or GI₅₀) of analogs with their structural differences, researchers can deduce which modifications are beneficial or detrimental to activity.
Table 1: Hypothetical SAR Data for Dihydroquinolinone Analogs as Kinase X Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | Kinase X IC₅₀ (nM) | Cell Line Y GI₅₀ (µM) |
| Lead-01 | H | Phenyl | 250 | 15.2 |
| Analog-02 | 6-Cl | Phenyl | 55 | 3.1 |
| Analog-03 | 6-F | Phenyl | 70 | 4.5 |
| Analog-04 | 6-Me | Phenyl | 300 | >20 |
| Analog-05 | 6-Cl | 4-F-Phenyl | 15 | 0.8 |
| Analog-06 | 6-Cl | 2-MeO-Phenyl | 120 | 9.7 |
| Analog-07 | 6-Cl | Cyclohexyl | >10,000 | >50 |
SAR Interpretation:
-
R¹ Position: Introducing a small, electron-withdrawing group like chlorine (Analog-02) or fluorine (Analog-03) at the 6-position significantly improves potency compared to the unsubstituted lead (Lead-01). A methyl group (Analog-04) is detrimental. This suggests an electrostatic or size constraint in the pocket accommodating this position.
-
R² Position: An aromatic ring at R² appears crucial for activity (compare Analog-05 to Analog-07).
-
R² Substituent Effects: Adding a fluorine to the phenyl ring at R² further enhances potency (Analog-05 vs. Analog-02), suggesting a favorable interaction. However, a bulky methoxy group is not well-tolerated (Analog-06).
-
Structure-Cellular Activity: The improved biochemical potency generally translates to better anti-proliferative activity in cells, validating the target's role in the cellular phenotype.
Section 5: Secondary Screening: In Vitro ADME & Pharmacokinetics
A potent compound is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to ensure candidates have favorable pharmacokinetics (PK).[14][15]
Key In Vitro ADME Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes.[16] This assay predicts how quickly a compound will be cleared by metabolic enzymes (e.g., Cytochrome P450s). High clearance often leads to a short half-life in vivo.
-
Plasma Stability: Measures the compound's stability in plasma to identify susceptibility to plasma esterases or proteases.[16]
-
Plasma Protein Binding (PPB): Determines the extent to which a compound binds to plasma proteins like albumin. High PPB means less free drug is available to engage the target, potentially reducing efficacy.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay predict a compound's ability to cross the intestinal wall, a prerequisite for oral absorption.
-
CYP Inhibition: Evaluates the potential for the compound to inhibit major CYP450 enzymes, which is a primary cause of drug-drug interactions.
These assays are run in parallel with potency screening to establish a multi-parameter SAR, guiding the selection of compounds with a balanced profile of potency and drug-like properties for further in vivo testing.[17]
Conclusion
The Structure-Activity Relationship study is a dynamic and data-driven process that is fundamental to medicinal chemistry and drug discovery. For a versatile scaffold like dihydroquinolinone, a systematic SAR investigation, utilizing a cascade of robust biochemical and cellular assays, is the most effective strategy to navigate the complex chemical space. By integrating potency, selectivity, and ADME data early in the process, research teams can efficiently optimize multiple parameters, significantly increasing the probability of identifying a high-quality clinical candidate.
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evaluating anticancer activity of substituted quinolinone compounds
An Application Guide for the Preclinical Evaluation of Substituted Quinolinone Compounds as Anticancer Agents
Introduction: The Quinolinone Scaffold in Oncology
The quinolinone core, a heterocyclic aromatic structure, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, attracting significant attention in the discovery of novel therapeutic agents.[1] In oncology, substituted quinolinones are particularly prominent, with numerous compounds reported to exhibit potent anticancer effects through diverse mechanisms of action. These mechanisms include, but are not limited to, the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cellular machinery like topoisomerases, protein kinases, and tubulin polymerization.[1][2][3]
This guide, intended for researchers in drug discovery and development, provides a comprehensive framework for the systematic evaluation of novel substituted quinolinone compounds. It moves beyond simple procedural lists to explain the scientific rationale behind each experimental step, ensuring a robust and logical progression from initial screening to preclinical validation.
A Strategic Workflow for Anticancer Drug Evaluation
A successful evaluation pipeline is hierarchical, designed to efficiently triage compounds and allocate resources to the most promising candidates. The process begins with broad cytotoxicity screening and progressively narrows down to detailed mechanistic studies and finally, in vivo efficacy confirmation.[4] This strategic funneling ensures that only compounds with desirable activity profiles advance, saving considerable time and resources.[5]
Caption: A hierarchical workflow for evaluating anticancer quinolinone compounds.
Section 1: Initial Screening - Assessing Cytotoxicity
The foundational step is to determine whether the synthesized quinolinone compounds possess cytotoxic or cytostatic activity against cancer cells. High-throughput screening against a panel of diverse cancer cell lines (e.g., representing breast, colon, lung, and leukemia) provides an initial profile of a compound's potency and spectrum of activity.
Causality: Why Use Assays Like MTT or SRB?
Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) are workhorses of initial screening because they are rapid, cost-effective, and reproducible.[4] They serve as reliable surrogates for cell viability.
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
SRB Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the number of cells. It is considered less sensitive to metabolic interference than the MTT assay.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the substituted quinolinone compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: IC₅₀ Values
Summarize the screening data in a clear, tabular format. This allows for rapid comparison of potency and selectivity across different compounds and cell lines.
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | K-562 (Leukemia) IC₅₀ (µM) |
| QN-001 | 2.5 | 5.1 | 3.8 | 1.9 |
| QN-002 | > 50 | > 50 | > 50 | > 50 |
| QN-003 | 0.8 | 1.2 | 0.5 | 15.4 |
| Doxorubicin | 0.2 | 0.4 | 0.3 | 0.1 |
Table 1: Example IC₅₀ data for hypothetical quinolinone compounds.
Section 2: Mechanistic Elucidation
Once "hit" compounds with potent cytotoxic activity are identified, the next critical phase is to understand how they kill cancer cells. This involves investigating their effects on core cellular processes like apoptosis and the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. A key hallmark of an effective anticancer agent is its ability to reactivate this cell death pathway.[2]
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[6][7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA. By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
-
Scientific Rationale: The apoptotic cascade is executed by a family of proteases called caspases.[8] Western blotting can detect the activation of these caspases (e.g., cleavage of pro-caspase-3 into its active p17 fragment) and the cleavage of their downstream substrates.[9] A key substrate is PARP (Poly (ADP-ribose) polymerase), a DNA repair enzyme. Its cleavage by active caspase-3 from a 116 kDa protein to an 89 kDa fragment is a classic hallmark of apoptosis.[10]
-
Protein Extraction: Treat cells as described for the Annexin V assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2). Also include an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in cleaved caspase-3 and cleaved PARP fragments indicates the induction of apoptosis.
Cell Cycle Analysis
Many anticancer agents, including quinolinone derivatives, function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and ultimately triggering cell death.[2][11]
Scientific Rationale: Propidium Iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can distinguish phases of the cell cycle: cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells actively replicating their DNA in the S phase have an intermediate content.
-
Cell Treatment & Harvesting: Treat and collect cells as previously described.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI.
-
Interpretation: Generate a histogram of cell count versus DNA content. An accumulation of cells in the G2/M peak, for example, would suggest that the quinolinone compound interferes with mitosis, a mechanism known for some quinoline derivatives that target tubulin polymerization.[3]
Section 3: Target Identification and Pathway Analysis
Understanding the specific molecular target of a compound is paramount for rational drug development. Quinolinone derivatives have been shown to inhibit several key targets in cancer cells.[12]
-
Tyrosine Kinases: Many quinolinones are potent inhibitors of tyrosine kinases like EGFR, VEGFR, and components of the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[3][13]
-
DNA Topoisomerases: Some derivatives function as topoisomerase "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis.
-
Tubulin Polymerization: By binding to tubulin, certain quinolinones can disrupt microtubule dynamics, leading to mitotic arrest and cell death.[2]
Biochemical assays (e.g., cell-free kinase inhibition assays) or cellular thermal shift assays (CETSA) can be employed to identify direct targets. Subsequent western blotting can confirm the downstream effects, such as a decrease in the phosphorylation of Akt or mTOR, which would support inhibition of the PI3K pathway.
Caption: The PI3K/Akt/mTOR pathway, a common target for anticancer quinolinones.
Section 4: Preclinical Validation - In Vivo Efficacy
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a tumor within a living organism.[5][14] Therefore, validating the anticancer activity of lead compounds in an animal model is a critical step before any clinical consideration.[15]
The Human Tumor Xenograft Model
The most widely used preclinical model involves implanting human cancer cells into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[16][17] This allows the tumor to grow in a living system where factors like drug bioavailability, metabolism, and tumor microenvironment interactions come into play.
Protocol 5: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each immunocompromised mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration: Administer the lead quinolinone compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume (typically using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Data Presentation: In Vivo Efficacy
Present the results in a table and graphically with a tumor growth curve.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1250 ± 150 | - | +2.5 |
| QN-003 | 50 mg/kg, QD, PO | 480 ± 95 | 61.6 | -1.8 |
| Positive Control | Varies | 310 ± 70 | 75.2 | -8.5 |
Table 2: Example in vivo efficacy data for a lead quinolinone compound.
Conclusion
The systematic evaluation of substituted quinolinone compounds requires an integrated, multi-faceted approach. By progressing logically from broad in vitro screening to detailed mechanistic investigation and finally to rigorous in vivo validation, researchers can effectively identify and characterize novel drug candidates. This structured methodology, grounded in scientific rationale, not only enhances the efficiency of the drug discovery process but also builds a comprehensive data package that is essential for advancing promising new anticancer agents toward the clinic. The selectivity of these compounds for cancer cells over normal cells is a critical aspect that should be assessed throughout this process to ensure a favorable therapeutic window.[11]
References
- Mishra, P., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
-
Al-Ostath, A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]
-
Thomas, A.A. & Gireesh, T. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Wiedemann, N., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry. Available at: [Link]
-
Thirunarayanan, G. & Sekar, K.G. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]
-
Sreena, K., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Bhuvaneshwari, P. & Sasikala, S. (2014). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Huszthy, P., et al. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research. Available at: [Link]
-
Lee, C.H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
-
Arote, R.B. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Cell and Tissue Research. Available at: [Link]
-
Fumarola, C., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. Available at: [Link]
-
Tabana, Y.M., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Leong, S.W., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
Gao, H., et al. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis using anti-PARP, PARP, cleaved caspase 9, caspase... ResearchGate. Available at: [Link]
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Tacar, O., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. Available at: [Link]
-
He, R., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Current Medicinal Chemistry. Available at: [Link]
-
Yakimova, E. & Shman'ko, V. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
-
Riss, T.L. & Moravec, R.A. (2004). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Assay and Drug Development Technologies. Available at: [Link]
-
Kumar, S. (2012). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]
-
Sinn, B., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology. Available at: [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Arote, R.B. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purifying Dihydroquinolinones via Column Chromatography
Welcome to the technical support center for the purification of dihydroquinolinones. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography. As Senior Application Scientists, we aim to blend foundational principles with practical, field-tested solutions to help you achieve optimal purity for your target compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of dihydroquinolinones. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Problem 1: My dihydroquinolinone is not eluting from the column, or is eluting very slowly with significant tailing.
Q: I've been running my column for hours with the solvent system that looked good on TLC, but my product is stuck at the top of the column. What's happening and how can I fix it?
A: This is a common issue, often stemming from strong interactions between the dihydroquinolinone and the stationary phase or an incorrect mobile phase selection.
-
Causality: Dihydroquinolinones contain a basic nitrogen atom within their heterocyclic structure. The surface of standard silica gel is populated with weakly acidic silanol groups (Si-OH)[1]. These acidic sites can form strong hydrogen bonds or acid-base interactions with the basic nitrogen of your compound, causing it to adsorb too strongly to the silica. This leads to poor mobility and significant peak tailing[1][2].
-
Solutions & Proactive Measures:
-
Mobile Phase Modification: The most straightforward solution is to modify your mobile phase. Add a small percentage (0.5-2%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent[1][2]. This additive will compete with your compound for the acidic sites on the silica, effectively "capping" them and allowing your dihydroquinolinone to elute more symmetrically and quickly.
-
Increase Solvent Polarity: If a basic modifier is not desired, a gradual increase in the polarity of the mobile phase may be sufficient. If you are using a hexane/ethyl acetate system, slowly increasing the percentage of ethyl acetate can help move the compound[3]. However, be cautious, as this can sometimes lead to co-elution with polar impurities.
-
Stationary Phase Choice: If your compound is particularly acid-sensitive or basic, consider using a different stationary phase. Alumina (basic or neutral) or Florisil can be excellent alternatives to silica gel for such compounds[3][4].
-
Deactivating Silica Gel: You can "deactivate" your silica gel by pre-treating it. Prepare a slurry of your silica in the chosen eluent that contains 1-3% triethylamine, pack the column, and flush with one to two column volumes of this solvent mixture before loading your sample[5].
-
Problem 2: The separation between my dihydroquinolinone and an impurity is poor, even though they looked well-separated on the TLC plate.
Q: My TLC plate showed a clear separation (ΔRf > 0.2) between my product and an impurity. But on the column, the fractions are all mixed. Why did this happen?
A: The transition from the two-dimensional environment of a TLC plate to the three-dimensional, high-surface-area environment of a column can introduce several non-ideal behaviors.
-
Causality:
-
Overloading the Column: The most frequent cause is loading too much crude material onto the column. An overloaded column exceeds its capacity to effectively separate components, leading to broad, overlapping bands.
-
Poor Sample Loading Technique: Applying the sample in a wide band or using a highly soluble (and often polar) solvent to dissolve the sample can cause it to spread out before it even begins to travel down the column, ruining the separation from the start[6].
-
Inappropriate Flow Rate: A flow rate that is too fast doesn't allow for proper equilibration between the stationary and mobile phases, leading to peak tailing and poor resolution. Conversely, a flow rate that is too slow can cause band broadening due to diffusion[2][6][7].
-
TLC Misinterpretation: Sometimes, what appears as two spots on a TLC plate can be misleading. One spot could be a degradation product of the other, formed on the acidic silica gel surface. During the longer residence time on a column, this degradation can become significant, leading to continuous contamination of the eluting product[3].
-
-
Solutions & Proactive Measures:
-
Optimize Loading: As a rule of thumb, for a moderately difficult separation (ΔRf ≈ 0.2), the amount of crude sample should be about 1-2% of the mass of the silica gel.
-
Use Dry Loading: If your compound is not very soluble in the starting eluent, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder[5]. Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band[5][6].
-
Check Compound Stability: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see any new spots that are not on the diagonal, your compound is likely decomposing on the silica gel[3][6]. If decomposition is observed, consider using a deactivated silica or an alternative stationary phase like alumina[3][4].
-
Optimize Elution: For difficult separations, use a shallow gradient elution. Start with a less polar solvent system than indicated by your initial TLC and gradually increase the polarity[3]. This can help resolve closely eluting spots.
-
Problem 3: My compound appears to have decomposed on the column.
Q: The fractions I collected don't contain my expected product, and a new spot has appeared on my TLC analysis. I also see a dark, unmoving band at the top of the silica. What went wrong?
A: Dihydroquinolinones, while generally stable, can be susceptible to degradation under certain conditions, particularly on acidic stationary phases.
-
Causality: The acidic nature of silica gel can catalyze decomposition, rearrangement, or polymerization of sensitive compounds[3][8]. The prolonged exposure during a slow column run exacerbates this issue. The dark band at the top often consists of polymerized or highly polar degradation products that are irreversibly adsorbed to the silica[8].
-
Solutions & Proactive Measures:
-
Confirm Instability: First, confirm that the decomposition is happening on the silica gel by running a 2D TLC as described in the previous section[3][6].
-
Use Deactivated Silica or Alumina: As mentioned before, using a less acidic stationary phase is the best solution. You can either deactivate your silica with triethylamine or switch to neutral or basic alumina[3][4].
-
Minimize Residence Time: If you must use silica, run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography)[6]. An optimal Rf on TLC for flash chromatography is generally around 0.25-0.35, as this provides a good balance between separation and speed[1][9].
-
Alternative Purification: If the compound is highly unstable, consider alternative purification methods like recrystallization or preparative HPLC with a less aggressive stationary phase (e.g., C18).
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal stationary and mobile phases for my dihydroquinolinone purification?
A: The selection process is systematic and starts with Thin Layer Chromatography (TLC).
-
Stationary Phase Selection: For most dihydroquinolinones, standard silica gel (60 Å, 230-400 mesh) is the starting point[10]. However, as discussed in the troubleshooting section, if your molecule is particularly basic or acid-sensitive, consider neutral alumina or deactivated silica[3][4]. The nature of your analyte is the primary determinant for the stationary phase[11].
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that moves your target compound to an Rf value of approximately 0.25-0.35 on a TLC plate[1][9]. This Rf provides the best chance for good separation on a column[9].
-
Common Solvent Systems: Start with a binary mixture of a non-polar and a polar solvent[9][12]. The most common systems are Hexane/Ethyl Acetate and Dichloromethane/Methanol[12].
-
Screening Process: Run several TLC plates with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). If your compound remains at the baseline, increase the proportion of the polar solvent. If it runs to the solvent front, decrease the polar component[10].
-
For Basic Compounds: If you observe "tailing" or "streaking" of the spot on the TLC plate, it's a strong indicator of acid-base interactions. Add 0.5-1% triethylamine to the TLC developing solvent to see if the spot becomes more defined and symmetrical[1][2]. If it does, you should use this modified solvent system for your column.
-
Q2: What is the correct procedure for packing a flash chromatography column?
A: A well-packed column is critical for a successful separation. Air bubbles or channels in the stationary phase will lead to a disastrously poor separation[1]. The "slurry" or "wet-packing" method is most common and reliable[1][13].
| Step | Action | Rationale |
| 1 | Prepare the Column | Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand[2][10]. |
| 2 | Make the Slurry | In a beaker, mix the required amount of silica gel with your initial, least polar eluent until you have a pourable, homogenous slurry. Stir well to release trapped air bubbles[2][10][13]. |
| 3 | Pour the Slurry | With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process[14]. |
| 4 | Rinse and Settle | Immediately rinse the sides of the column with more eluent to wash down any adhering silica[14]. Gently tap the sides of the column to encourage even settling and dislodge any remaining air bubbles[10]. |
| 5 | Pressurize & Pack | Once most of the silica has settled, apply gentle air pressure to the top of the column to pack the bed firmly and drain the excess solvent until it is just level with the top of the silica bed. Crucially, never let the solvent level drop below the top of the silica bed [6]. |
| 6 | Add Protective Layer | Carefully add a final layer of sand (~1-2 cm) on top of the packed silica bed to prevent the surface from being disturbed when you add more solvent or your sample[1][6][10]. |
Q3: How should I load my sample onto the column?
A: Proper sample loading is essential to start the separation with a narrow, concentrated band. You have two main options: wet loading and dry loading[6].
-
Wet Loading:
-
Dissolve your crude sample in the absolute minimum amount of solvent. Ideally, use the mobile phase itself or a solvent that is less polar. Using a strong, polar solvent like pure dichloromethane or methanol can cause the sample to spread out in a wide band, compromising separation[6].
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully use a pipette to add your dissolved sample evenly onto the center of the sand layer, taking care not to disturb the surface[6].
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh eluent, let it absorb again, and repeat once more to ensure all the sample is washed into the silica from the sand.
-
-
Dry Loading (Recommended for difficult separations or poorly soluble compounds):
-
Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, acetone).
-
Add silica gel (approx. 2-3 times the weight of your sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder[5].
-
Carefully pour this powder onto the top of the packed column.
-
Gently tap the column to settle the powder into an even layer, then cover with a protective layer of sand[6].
-
Q4: How do I monitor the column and analyze the collected fractions?
A: Monitoring is typically done using TLC.
-
Collect Fractions: As the solvent elutes from the column, collect it in a series of labeled test tubes or vials. The size of the fractions depends on the size of your column, but 10-20 mL fractions are common for medium-sized columns.
-
Analyze by TLC: Spot a small amount from each fraction (or every few fractions) onto a TLC plate. It is also wise to spot your crude mixture and pure starting materials (if available) as references.
-
Visualize and Combine: After developing the TLC plate and visualizing the spots (e.g., under a UV lamp), you can identify which fractions contain your pure product[4]. Combine all fractions that show only a single spot corresponding to your desired dihydroquinolinone[1][4].
-
Isolate Product: The combined pure fractions are then concentrated using a rotary evaporator to yield your purified compound[1][10].
Visual Workflows
Overall Purification Protocol
Caption: Workflow for dihydroquinolinone purification.
Troubleshooting Decision Tree
Caption: Decision tree for common chromatography issues.
References
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
-
ResearchGate. (2018). Which is best suited solvent for hydroquinones based compounds in column chromatography?[Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
Reddit. (2024). issues with column chromatography purification of coordination complex. [Link]
-
Chemistry LibreTexts. (2020, April 22). 8.4: Analyzing the Fractions by TLC. [Link]
-
Ghashang, M., et al. (2013). Silica gel Catalyzed Synthesis of Quinophthalone Pigments Under Solvent-Free Conditions Using Microwave Irradiation. Molecules. [Link]
-
Almac Group. (2024). Preparative chromatography of peptides and other large molecules. [Link]
-
Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography? [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Das Sharma, U., Kumar, L., & Verma, R. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Manipal Academy of Higher Education. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. chemistryviews.org [chemistryviews.org]
- 7. almacgroup.com [almacgroup.com]
- 8. reddit.com [reddit.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. "Summary of - Selection of Stationary Phase and Mobile Phase in High Pe" by Urvi Das Sharma, Lalit Kumar et al. [impressions.manipal.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important heterocyclic scaffold. Drawing from established reaction mechanisms and extensive field experience, this document provides in-depth troubleshooting advice and practical solutions to optimize your synthetic outcomes.
Introduction to Synthetic Strategies
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and related dihydroquinolinones typically proceeds via two primary pathways: Intramolecular Friedel-Crafts Acylation or Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination) . The choice of route depends on the availability of starting materials, desired purity profile, and scale of the reaction. Both methods, while effective, are susceptible to the formation of specific side products that can complicate purification and reduce yields. This guide will address the challenges associated with both approaches.
Visualizing the Reaction Pathways
To better understand the potential for side product formation, let's visualize the two primary synthetic routes.
Caption: Synthetic pathways to 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your synthesis.
Route A: Intramolecular Friedel-Crafts Acylation
Q1: My reaction yields a mixture of two isomeric products that are difficult to separate by column chromatography. How can I identify them and improve the selectivity for the desired 8-bromo isomer?
A1: The most likely isomeric side product in a Friedel-Crafts cyclization of an N-(2-bromophenyl) precursor is the 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . This arises from electrophilic attack at the para-position relative to the bromine atom, which is often sterically more accessible and electronically favorable.
-
Identification:
-
NMR Spectroscopy: The aromatic region of the 1H NMR spectrum is diagnostic. The desired 8-bromo isomer will show a different splitting pattern for the aromatic protons compared to the 6-bromo isomer.
-
Mass Spectrometry: While both isomers will have the same mass, fragmentation patterns in GC-MS or LC-MS/MS might differ.
-
-
Improving Selectivity:
-
Choice of Acid Catalyst: The choice of Lewis or Brønsted acid can influence regioselectivity. Polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in MsOH) can sometimes offer better selectivity than aluminum chloride (AlCl3) by favoring the thermodynamically more stable product.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product. However, this may also significantly slow down the reaction rate. A careful temperature optimization study is recommended.
-
Q2: The reaction mixture becomes a thick, intractable tar, and I am unable to isolate any desired product. What is causing this and how can it be prevented?
A2: Tar formation is a common issue in Friedel-Crafts reactions, often due to intermolecular polymerization or decomposition of the starting material under the harsh acidic conditions.
-
Causality: At high concentrations and temperatures, the activated acylium ion intermediate can react with another molecule of the starting material instead of cyclizing, leading to chain growth and polymer formation.
-
Prevention:
-
High Dilution: Employing high dilution conditions disfavors intermolecular reactions and promotes the desired intramolecular cyclization.
-
Controlled Addition: Slowly adding the starting material to the pre-heated acid catalyst can maintain a low instantaneous concentration of the reactant.
-
Milder Conditions: If possible, explore milder Lewis acids or Brønsted acids. For instance, triflic acid can be effective at lower temperatures.[2]
-
| Parameter | Problematic Condition | Recommended Adjustment |
| Concentration | High (> 0.5 M) | Low (0.01 - 0.1 M) |
| Temperature | Too high (>100 °C) | Optimize, start at a lower temperature (e.g., 60-80 °C) |
| Catalyst | Highly active (e.g., excess AlCl3) | Use stoichiometric amounts or explore milder alternatives |
Table 1. Recommended Adjustments for Friedel-Crafts Acylation.
Route B: Intramolecular Buchwald-Hartwig Amination
Q3: My main impurity is a compound with a mass corresponding to the loss of a bromine atom. What is this side product and how can I minimize its formation?
A3: This side product is likely the dehalogenated compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . This arises from a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation .
-
Mechanism: This can occur through various pathways, including the reaction of the aryl-palladium intermediate with a hydride source in the reaction mixture or through β-hydride elimination from the amido-palladium complex.
-
Minimization Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those developed by Buchwald (e.g., XPhos, SPhos) can promote the desired reductive elimination over side reactions.[3][4]
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate may sometimes reduce the extent of side reactions.[5]
-
Solvent Purity: Ensure the use of anhydrous, degassed solvents, as water can be a source of protons for the hydrodehalogenation pathway.
-
Q4: The conversion of my starting material is very low, even after prolonged reaction times and at elevated temperatures. What are the likely causes?
A4: Low conversion in Buchwald-Hartwig aminations can be attributed to several factors.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.
-
Inappropriate Ligand/Palladium Ratio: The optimal ligand-to-palladium ratio is crucial for catalyst stability and activity. Typically, a ratio of 1:1 to 2:1 is used.
-
Substrate Inhibition: Certain functional groups on the substrate can coordinate to the palladium center and inhibit catalysis.
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are thoroughly degassed.
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can lead to more reproducible formation of the active catalytic species compared to using separate palladium sources and ligands.
-
Screening of Conditions: Systematically screen different ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrate.
-
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Presence of Oxygen | Use Schlenk techniques or a glovebox |
| Catalyst | Inactive Pd(0) | Use a pre-catalyst or ensure efficient in situ reduction |
| Ligand | Suboptimal for the substrate | Screen a panel of bulky, electron-rich phosphine ligands |
| Base | Insufficient strength or poor solubility | Ensure the base is strong enough to deprotonate the amide and is soluble in the reaction medium |
Table 2. Troubleshooting Low Conversion in Buchwald-Hartwig Amination.
Frequently Asked Questions (FAQs)
Q: Can I use an N-(2-chlorophenyl) precursor for the Buchwald-Hartwig reaction instead of a bromo-substituted one?
A: While possible, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations due to the stronger C-Cl bond.[6] Successful coupling with aryl chlorides often requires more specialized, highly active catalyst systems (e.g., those employing more electron-rich and sterically hindered ligands) and may necessitate higher reaction temperatures and longer reaction times.
Q: My final product appears to be oxidized, showing a double bond in the heterocyclic ring. How does this happen?
A: The dihydroquinolinone product can be susceptible to oxidation to the corresponding quinolin-2(1H)-one, especially if exposed to air at elevated temperatures during workup or purification.[7] This can sometimes be mediated by residual palladium catalyst. To avoid this, it is advisable to perform the workup and purification promptly after the reaction is complete and to store the final product under an inert atmosphere.
Q: What are the best analytical techniques to identify these side products?
A: A combination of techniques is ideal:
-
TLC (Thin Layer Chromatography): For initial assessment of reaction completion and the number of components in the mixture.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components, which is crucial for distinguishing between the desired product, isomers, and dehalogenated side products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (1H and 13C): Provides structural information to definitively identify the products and their regiochemistry.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile components and can provide fragmentation patterns for structural elucidation.
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation
-
To a flask containing a stirred solution of a Lewis acid (e.g., 1.2 equivalents of AlCl3) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0 °C under an inert atmosphere, add a solution of N-(2-bromophenyl)-3,3-dimethylpropionamide (1.0 equivalent) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 40-80 °C) for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equivalents of sodium tert-butoxide).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the acyclic precursor (e.g., N-(2,X-dihalophenyl)-3,3-dimethylacrylamide, 1.0 equivalent) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. The information herein is synthesized from established principles of organic chemistry and practical experience with related heterocyclic systems.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, while not extensively documented in publicly available literature, can be logically inferred to proceed through a multi-step pathway that presents common purification challenges. A plausible synthetic route involves the reaction of a bromo-aniline derivative with a suitable Michael acceptor, followed by an intramolecular cyclization.
Potential impurities in the crude product may include:
-
Unreacted Starting Materials: Such as 2-bromoaniline derivatives.
-
Regioisomers: Bromination of the quinolinone precursor could potentially yield other isomers (e.g., 6-bromo isomer).
-
Over-brominated Species: Introduction of a second bromine atom onto the aromatic ring.
-
Byproducts of Incomplete Cyclization: Linear amide intermediates that have not fully cyclized.
-
Polymeric Materials: Often formed in acidic or high-temperature reaction conditions.[1]
The successful isolation of pure 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hinges on the effective removal of these structurally similar impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
My crude product is a dark, oily residue. How should I proceed?
A dark, oily, or tar-like crude product often indicates the presence of polymeric material and other colored impurities.[1] Before attempting more refined purification methods, it is advisable to perform a preliminary clean-up.
Recommended Action:
-
Solvent Trituration:
-
Choose a solvent in which the desired product is expected to be sparingly soluble, while the impurities are more soluble. A non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate is a good starting point.
-
Suspend the oily residue in the chosen solvent and stir vigorously. A gentle warming may be applied to encourage the dissolution of impurities.
-
Cool the mixture to room temperature or below to minimize the solubility of your product.
-
If the product solidifies, it can be collected by filtration. If it remains an oil, carefully decant the solvent.
-
Repeat this process until the solvent being decanted is significantly lighter in color.
-
-
Activated Carbon Treatment:
-
If the product is a solid after trituration but still highly colored, you can dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon.
-
Stir the suspension for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Rotary evaporate the solvent to recover the partially purified product.
-
I am seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?
Poor separation on a Thin Layer Chromatography (TLC) plate is a common issue when dealing with structurally related impurities. The key is to optimize the mobile phase to exploit subtle differences in the polarity of the compounds.
Troubleshooting Steps:
-
Adjusting Solvent Polarity:
-
If the spots are clustered near the baseline, the mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots are clustered near the solvent front, the mobile phase is too polar. Decrease the proportion of the polar solvent.
-
-
Trying Different Solvent Systems:
-
Sometimes, a simple binary mixture is not sufficient. Consider adding a third solvent with different properties. For example, a small amount of methanol in a dichloromethane mobile phase can significantly alter the separation.
-
Toluene can sometimes provide different selectivity compared to hexanes for aromatic compounds.
-
-
Using a Different Stationary Phase:
-
While silica gel is the most common stationary phase, other options like alumina may offer different selectivity.[2]
-
A good target Rf value for the desired compound in column chromatography is typically between 0.2 and 0.5 for effective separation.[3]
My compound is not crystallizing from the chosen solvent system. What should I do?
Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the selection of an inappropriate solvent.
Possible Solutions:
-
Solvent System Optimization:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Experiment with different solvents of varying polarities.
-
A two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to act as a nucleation point.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can initiate crystal growth.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator. Avoid rapid cooling, as this can lead to the precipitation of impurities.
-
After column chromatography, my "pure" fractions still show a minor impurity by NMR. How can I remove it?
This indicates that the impurity has a very similar polarity to your product.
Further Purification Strategies:
-
Repetitive Chromatography:
-
Combine the fractions containing the product with the minor impurity and re-purify using a shallower solvent gradient. This will increase the resolution between the two compounds.
-
-
Recrystallization:
-
Even if the initial crude product did not crystallize well, the material that is now >95% pure after chromatography has a much better chance of forming a high-purity crystalline solid.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?
A1: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal gradient will depend on the specific impurities present in your crude material.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[4]
Q3: What are the recommended storage conditions for the purified compound?
A3: 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one should be stored in a tightly sealed container in a cool, dry place, protected from light.[5]
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol assumes the use of silica gel as the stationary phase.
-
Prepare the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, low-polarity eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent to elute your product. A stepwise or linear gradient can be used.
-
-
Combine and Concentrate:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Choose a Solvent System:
-
Based on small-scale solubility tests, select a suitable single or two-solvent system. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good choices for compounds of this type.[2]
-
-
Dissolve the Compound:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
-
Cool and Crystallize:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try inducing crystallization as described in the troubleshooting section.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
V. Visualizations
Caption: A general workflow for the purification of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Caption: A troubleshooting decision tree for common purification challenges.
VI. References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
Bobbitt, J. M., et al. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents, WO1999067218A2.
-
de Oliveira, V. E., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Molecules, 28(14), 5348. [Link]
-
Kovács, L., et al. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 24(20), 3749. [Link]
-
PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
Google Patents. (2015). Method for preparing 8-bromoquinoline derivative. CN104592109A.
-
Jana, A., et al. (2022). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation–Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry, 87(3), 1647-1663. [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17765–17778. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(4), 1-5. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (2019). Electronic Circular Dichroism as a Tool for the Qualitative Evaluation of Absolute Configuration and Enantiopurity. Journal of Analytical Methods in Chemistry, 2019, 8541203. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Molecules. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(1), 227. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1187933-36-3|8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
stability assessment of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in acidic media
This technical guide provides a comprehensive overview of the stability of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in acidic media. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity of experimental results.
Introduction: Understanding the Stability Profile
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one possesses two key structural features that dictate its stability in acidic environments: a lactam (cyclic amide) ring and a brominated aromatic ring. The interplay of these functionalities under acidic conditions can lead to specific degradation pathways. Understanding these potential routes of degradation is crucial for designing robust analytical methods and ensuring the long-term stability of this compound in various formulations.
Quinoline and its derivatives are generally weak bases that can form salts with acids.[1] The stability of quinoline compounds can be influenced by the nature and position of substituents on the heterocyclic ring system.
Potential Degradation Pathways in Acidic Media
Based on fundamental organic chemistry principles and literature on related structures, two primary degradation pathways are anticipated for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in acidic media:
-
Acid-Catalyzed Lactam Hydrolysis: The lactam ring is susceptible to hydrolysis under acidic conditions.[2][3][4] This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative. The rate of this hydrolysis is dependent on factors such as acid concentration, temperature, and the specific structure of the lactam.[2][3]
-
Dehalogenation of the Aromatic Ring: While generally stable, the carbon-bromine bond on the aromatic ring can undergo cleavage under certain conditions. Reductive dehalogenation of aryl bromides can be achieved, for instance, through catalytic hydrogenation.[5][6] While less common in simple acidic media, the potential for this pathway should be considered, especially in the presence of reducing agents or upon exposure to light (photodegradation).
Frequently Asked Questions (FAQs)
Here we address common questions that researchers may have when assessing the stability of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in acidic media.
Q1: What are the primary degradation products I should expect to see in my acidic stability studies?
A1: The most likely degradation product will result from the acid-catalyzed hydrolysis of the lactam ring. This will yield the corresponding amino acid, 3-(2-amino-3-bromophenyl)-3-methylbutanoic acid. It is also advisable to monitor for the potential debrominated parent compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, although this is generally a less probable degradation pathway under standard acidic stress testing conditions.
Q2: What analytical technique is best suited for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for stability testing of pharmaceutical compounds.[7] A stability-indicating HPLC method should be developed and validated. This method must be capable of separating the parent compound from its potential degradation products and any formulation excipients. A photodiode array (PDA) detector is often used to assess peak purity and identify new peaks that may arise during the stability study.[7]
Q3: How do I perform a forced degradation study for this compound in acidic media?
A3: A forced degradation study involves subjecting the compound to stress conditions to accelerate its degradation. For acidic conditions, this typically involves dissolving the compound in a solution of a mineral acid (e.g., HCl or H₂SO₄) and heating it for a defined period. The goal is to achieve a target degradation of 5-20%. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: My chromatogram shows multiple small, new peaks after acid stress testing. How do I identify them?
A4: The appearance of multiple peaks suggests several degradation pathways or the formation of secondary degradation products. To identify these, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[8] By obtaining the mass-to-charge ratio (m/z) of the parent compound and the new peaks, you can propose molecular formulas for the degradants and elucidate their structures.
Q5: I am not seeing any degradation even under harsh acidic conditions. What should I do?
A5: If no degradation is observed, it indicates that the compound is highly stable under the tested conditions. To confirm this, you should increase the severity of the stress conditions. This can be achieved by:
-
Increasing the acid concentration.
-
Increasing the temperature.
-
Extending the duration of the study.
It is important to document these more strenuous conditions to establish the compound's stability profile robustly.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the stability assessment of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH. | The mobile phase pH should be optimized to ensure the analyte and its degradants are in a single ionic form. |
| Column degradation due to harsh acidic samples. | Neutralize the acidic samples before injection or use a guard column to protect the analytical column. | |
| Inconsistent degradation levels between replicate experiments. | Inaccurate temperature control. | Ensure the heating apparatus (e.g., water bath, oven) is properly calibrated and maintains a consistent temperature. |
| Inhomogeneous sample solution. | Ensure the compound is fully dissolved in the acidic medium before starting the stress testing. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products. | Ensure the analytical method can detect all significant degradation products. This may require changing the detection wavelength or using a more universal detector like a mass spectrometer. |
| Volatile degradation products. | Consider using headspace gas chromatography (GC) to analyze for any volatile degradants. | |
| Adsorption of the compound or degradants onto the container. | Use inert container materials (e.g., glass) and consider silanization if adsorption is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Media
This protocol outlines a typical forced degradation study to assess the stability of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in an acidic solution.
1. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Acid Solution: Prepare a solution of 0.1 M hydrochloric acid (HCl) in water.
2. Stressing the Sample:
- In a clean, inert vial, add a known volume of the stock solution.
- Add a volume of the 0.1 M HCl solution to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).
- Cap the vial tightly and place it in a water bath or oven maintained at a controlled temperature (e.g., 60 °C).
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
3. Sample Analysis:
- Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
- Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the sample into a validated stability-indicating HPLC system.
- Analyze the chromatogram to determine the percentage of the parent compound remaining and the formation of any degradation products.
Visualizations
Workflow for Acidic Stability Assessment
Caption: Workflow for forced degradation in acidic media.
Potential Acid-Catalyzed Lactam Hydrolysis
Caption: Proposed mechanism of acid-catalyzed lactam hydrolysis.
References
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 2017. [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC, 2022. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate, 2018. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, 2023. [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 1978. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal, 2010. [Link]
-
Analytical Techniques In Stability Testing. Separation Science, 2023. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI, 2022. [Link]
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC, 2022. [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate, 1978. [Link]
- Dehalogenation of aromatic compounds.
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate, 2005. [Link]
-
Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society, 2023. [Link]
-
Lactam Hydrolysis. YouTube, 2017. [Link]
-
Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. ResearchGate, 2016. [Link]
-
[211At]Astatine-Labeled Compound Stability: Issues with Released [211At]Astatide and Development of Labeling Reagents to Increase Stability. ResearchGate, 2016. [Link]
-
A mild two-step method for the hydrolysis of lactams and secondary amides. ACS Publications, 2005. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI, 2020. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing, 2023. [Link]
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers, 2022. [Link]
-
The Mechanisms of Catalysis by Metallo β-Lactamases. PMC, 2009. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace, 2020. [Link]
-
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library, 2005. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online, 2023. [Link]
-
Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv, 2026. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2019. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate, 2016. [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Novel 8-Bromo-Dihydroquinolinone Derivatives
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is only the beginning. The subsequent, and arguably most critical, phase is the unambiguous confirmation of its molecular structure. Dihydroquinolinone scaffolds are prevalent in pharmacologically active compounds, and their precise structural characterization is non-negotiable for advancing a drug discovery program.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently elucidate the structure of novel 8-bromo-dihydroquinolinone derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Central Challenge: Unambiguous Structural Elucidation
The core task is to confirm the identity, connectivity, and, if applicable, the stereochemistry of a newly synthesized molecule. For our target class, 8-bromo-dihydroquinolinone derivatives, this means verifying the presence and position of the bromine atom, confirming the dihydroquinolinone core, and characterizing any additional substituents introduced during synthesis. An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data. Therefore, a multi-faceted analytical approach is paramount.
The Analytical Arsenal: A Comparative Overview
No single technique provides all the answers. True confidence in a structure comes from the convergence of data from orthogonal methods. The primary tools in our arsenal are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.
| Technique | Primary Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition (via accurate mass) | High sensitivity, requires minimal sample, confirms molecular formula. The bromine isotope pattern is a key diagnostic feature. | Provides no information on atom connectivity or stereochemistry. |
| 1D NMR Spectroscopy (¹H, ¹³C) | Chemical environment of protons and carbons | Provides detailed information on the number and type of protons/carbons, essential for identifying functional groups and basic skeletal features. | Can have significant signal overlap in complex molecules; does not directly show connectivity. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Atom-to-atom connectivity | Establishes direct (¹J) and long-range (²⁻³J) correlations, allowing for the assembly of molecular fragments into a complete structure.[2] | Requires more sample and longer acquisition times than 1D NMR; interpretation can be complex. |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure | The "gold standard" for structural confirmation, providing unambiguous bond lengths, angles, and absolute stereochemistry.[3] | Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. |
Phase 1: Establishing the Foundation with Mass Spectrometry
The first step after synthesis and purification is to confirm that the molecule has the expected molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.[4]
Causality Behind the Choice: We use HRMS over standard MS because its high accuracy (typically <5 ppm) allows for the determination of a unique elemental formula.[5] For our target molecules, the presence of bromine provides a distinct advantage. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, providing immediate evidence for the presence of a single bromine atom in the molecule.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate) to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the nitrogen atom in the dihydroquinolinone ring is readily protonated.
-
Data Interpretation:
-
Identify the molecular ion peak, [M+H]⁺.
-
Verify the presence of the corresponding [M+2+H]⁺ peak with roughly equal intensity.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. Compare this to the theoretical mass for the proposed structure. The mass error should be below 5 ppm.
-
| Hypothetical Compound: 8-bromo-2,3-dihydroquinolin-4(1H)-one | |
| Formula | C₉H₈BrNO |
| Theoretical [M+H]⁺ (⁷⁹Br) | 225.9862 |
| Theoretical [M+H]⁺ (⁸¹Br) | 227.9842 |
| Observed [M+H]⁺ | 225.9865 (e.g.) |
| Mass Error | 1.3 ppm (e.g.) |
Phase 2: Assembling the Framework with NMR Spectroscopy
With the correct elemental formula confirmed, NMR spectroscopy is employed to piece together the atomic puzzle.[6] This is a multi-step process, starting with simple 1D experiments and progressing to more complex 2D techniques.
Step 2.1: Initial Scouting with 1D NMR (¹H and ¹³C)
¹H NMR provides information about the number of different types of protons and their neighbors, while ¹³C NMR reveals the number of different types of carbon atoms.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common starting point. However, if the compound has poor solubility or if key signals overlap with the residual solvent peak, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ should be used.
-
¹H NMR: Key diagnostic signals for an 8-bromo-dihydroquinolinone core include two aliphatic triplets corresponding to the adjacent -CH₂-CH₂- groups and a set of aromatic signals. The integration of these signals should match the number of protons in the proposed structure.
-
¹³C NMR: We expect to see signals for the carbonyl carbon (~190-200 ppm), several aromatic carbons, and two aliphatic carbons. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
Step 2.2: Connecting the Pieces with 2D NMR
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. For a definitive structural proof, a suite of 2D experiments is essential.[7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the -CH₂-CH₂- spin system in the dihydro portion of the ring and for identifying adjacent protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon resonances based on their attached, and usually more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for confirming the overall scaffold.[8] It reveals correlations between protons and carbons that are separated by 2-3 bonds. These "long-range" correlations are the key to connecting molecular fragments. For example, HMBC can show a correlation from the protons at C2 to the carbonyl carbon (C4) and to the aromatic carbon at C8a, locking the heterocyclic ring structure in place. It will also confirm the position of the bromine atom by showing which aromatic carbon lacks a directly attached proton (via HSQC) and its correlations to neighboring protons.
Visualizing the NMR Strategy
The following diagram illustrates the logical workflow for using NMR to confirm the structure.
Caption: Workflow for NMR-based structure elucidation.
Key HMBC Correlations for an 8-Bromo-Dihydroquinolinone
This diagram shows the crucial long-range correlations that confirm the core structure.
Caption: Expected key HMBC correlations for structure confirmation.
Phase 3: The Ultimate Proof with Single-Crystal X-ray Diffraction
For novel structures, especially those with stereocenters or those intended for clinical development, X-ray diffraction provides the highest level of certainty.[9] It is the only technique that provides a direct 3D image of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and absolute configuration.[10]
Causality Behind the Choice: While NMR and MS can build a compelling case for a structure, they represent an interpretation of data. X-ray diffraction is a direct observation. Furthermore, for chiral molecules, determining the absolute configuration is critical. The presence of the "heavy" bromine atom is highly advantageous, as it acts as an anomalous scatterer, which is necessary for the reliable determination of the absolute configuration using the Flack parameter.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): This is the most challenging step. A high-purity sample (>99%) is required. Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.
-
Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.
-
Cooling of a saturated solution. A variety of solvents and solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened.
-
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is mounted on a goniometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The collected diffraction pattern is used to calculate an electron density map of the unit cell. The positions of the atoms are identified from this map, and the structural model is refined to best fit the experimental data.
-
Data Interpretation: The final output includes a 3D model of the molecule with precise atomic coordinates. For chiral, enantiopure compounds, the Flack parameter is calculated. A value close to zero with a small error (e.g., 0.01(4)) provides high confidence in the assigned absolute configuration.[11]
Conclusion: A Self-Validating System
The structural confirmation of a novel 8-bromo-dihydroquinolinone derivative is not a linear process but a system of checks and balances. The HRMS provides the elemental formula, a hypothesis that is then tested and elaborated by a suite of NMR experiments. The connectivity map derived from 2D NMR must be fully consistent with the proton and carbon environments observed in 1D NMR. Finally, if a crystal can be obtained, X-ray diffraction provides the ultimate validation of the spectroscopically-derived structure and reveals its three-dimensional nature. By judiciously applying these complementary techniques and understanding the causality behind each, researchers can achieve unambiguous structural confirmation, a cornerstone of scientific integrity and successful drug development.
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A Senior Application Scientist's Guide to Developing a Validated In Vitro Assay for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
In the landscape of modern drug discovery, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for the development and validation of a robust in vitro assay for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a compound of interest within the broader class of quinolinone derivatives. Quinolinones have garnered significant attention for their diverse pharmacological activities, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable protocols to empower your research endeavors.
Introduction to 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and the Imperative for a Validated Assay
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound featuring a quinolinone core. The introduction of a bromine atom and dimethyl groups is anticipated to modulate its physicochemical properties and biological activity. Given the therapeutic potential of quinolinone scaffolds, a rigorously validated in vitro assay is not merely a procedural step but the very foundation upon which meaningful biological characterization is built.[4] A validated assay ensures the reliability, reproducibility, and relevance of the data generated, which is critical for making informed decisions in a drug development pipeline.[5][6][7]
For the purpose of this guide, we will hypothesize that 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the degradation of endocannabinoids.[8] The inhibition of FAAH is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[8] This guide will therefore focus on the development and validation of a fluorescence-based enzyme inhibition assay for FAAH.
Physicochemical Characterization: The First Step to a Robust Assay
Before delving into biological assays, a thorough physicochemical characterization of the test compound is essential. This typically involves techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of small organic molecules like quinolinone derivatives.[9][10][11][12]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of 1 mg/mL.
The resulting chromatogram should ideally show a single major peak, and the purity can be calculated based on the area under the curve.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.[13][14][15]
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Analysis Mode: Positive ion mode is typically used for quinolinone derivatives.
-
Sample Preparation: Infuse a dilute solution of the compound in a suitable solvent (e.g., methanol) into the mass spectrometer.
The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Development of a Fluorescence-Based FAAH Inhibition Assay
Fluorescence-based assays are widely used in drug discovery for their high sensitivity, simplicity, and amenability to high-throughput screening (HTS).[16][17] We will develop an assay that measures the inhibition of FAAH-catalyzed hydrolysis of a fluorogenic substrate.
Assay Principle
The assay utilizes a non-fluorescent substrate that, upon enzymatic cleavage by FAAH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity. An inhibitor will decrease the rate of this reaction.
Diagram of the FAAH Inhibition Assay Workflow
Caption: Workflow for the fluorescence-based FAAH inhibition assay.
Experimental Protocol: FAAH Inhibition Assay
-
Materials:
-
Recombinant human FAAH enzyme.
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).[8]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Compound Preparation:
-
Prepare a stock solution of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range for IC50 determination.
-
-
Assay Procedure:
-
Add the diluted compound or vehicle (DMSO) to the microplate wells.
-
Add the FAAH enzyme solution to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC release).[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Validation: Ensuring Data Integrity
Assay validation is a critical process to ensure that the developed method is suitable for its intended purpose. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20][21]
Validation Parameters
The following parameters should be assessed:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Hypothetical Validation Data for the FAAH Inhibition Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Precision (%CV) | ||
| - Repeatability | ≤ 15% | 8.5% |
| - Intermediate Precision | ≤ 20% | 12.3% |
| Accuracy (% Recovery) | 80-120% | 95-108% |
| Specificity | No interference from vehicle | Confirmed |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µM |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µM |
| Robustness | No significant change in results | Passed |
Comparative Analysis: Benchmarking Against a Known Standard
To contextualize the activity of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, it is essential to compare its performance against a well-characterized alternative. For FAAH inhibition, URB597 is a widely used and commercially available inhibitor that serves as an excellent positive control and benchmark.
Diagram of the FAAH Signaling Pathway
Caption: Inhibition of the FAAH signaling pathway by the test compound and a known inhibitor.
Head-to-Head Comparison
The FAAH inhibition assay should be performed with both 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and URB597 in parallel. This allows for a direct comparison of their potencies (IC50 values).
Table 2: Comparative Performance Data
| Compound | IC50 (µM) |
| 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Hypothetical Value: 5.2 |
| URB597 (Reference Compound) | Literature Value: ~0.1 |
This comparative data is crucial for understanding the relative potency of the novel compound and for guiding future structure-activity relationship (SAR) studies.
Conclusion
The development of a validated in vitro assay is a cornerstone of preclinical drug discovery. This guide has outlined a systematic and scientifically rigorous approach to developing and validating a fluorescence-based FAAH inhibition assay for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By following these principles of thorough physicochemical characterization, robust assay design, comprehensive validation, and benchmarking against known standards, researchers can generate high-quality, reliable data that will confidently drive their drug discovery programs forward. The integration of these practices ensures that the biological evaluation of novel compounds is built on a foundation of scientific integrity and trustworthiness.
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Comparative Guide to Assessing Cross-Reactivity of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives in Binding Assays
The Imperative of Selectivity in Drug Discovery
The 3,4-dihydroquinolin-2(1H)-one scaffold and its derivatives represent a versatile class of N-heterocyclic compounds with a rich history in medicinal chemistry.[1] Their structural diversity allows for interaction with a wide array of biological targets, making them promising scaffolds for developing new therapeutic agents for conditions ranging from cancer to infectious diseases.[1][2][3][4] However, this same structural versatility underscores a critical challenge in drug development: the potential for off-target binding, or cross-reactivity.
Undesirable off-target interactions are a primary cause of adverse drug reactions (ADRs) and can lead to the failure of promising drug candidates in later stages of development.[5][6] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case. This guide provides a comparative analysis of key binding assay technologies to empower researchers in designing and executing a comprehensive cross-reactivity assessment for novel 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives.
Designing a Cross-Reactivity Screening Cascade
A systematic approach to assessing cross-reactivity involves a tiered workflow. The initial phase often employs high-throughput methods to rapidly screen against a broad panel of targets, followed by more detailed, lower-throughput assays to confirm and characterize any identified "hits." This cascade approach optimizes resource allocation by focusing in-depth analysis on the most relevant interactions.
A Comparative Guide to Binding Assay Technologies
The choice of a binding assay is a critical decision in drug discovery, influencing data quality, throughput, and the types of questions that can be answered.[7] Below is a comparison of several industry-standard methodologies, each with distinct principles and applications for profiling quinolinone derivatives.
Competitive Radioligand Binding Assays
This traditional yet powerful technique remains a workhorse for selectivity profiling, particularly in large-scale safety panels.[5][8]
Principle: The assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor.[9] A fixed concentration of a known radioligand and the biological target (e.g., cell membranes expressing the receptor) are incubated with varying concentrations of the test quinolinone derivative.[9] The amount of bound radioactivity is inversely proportional to the test compound's affinity for the target.
Experimental Protocol: Radioligand Filtration Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). The choice of buffer components is critical to ensure protein stability and optimal binding.
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[10] Resuspend the pellet in fresh buffer. This step isolates the target from other cellular components.
-
Compound Dilution: Perform a serial dilution of the 8-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative in the assay buffer or DMSO.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a fixed concentration, typically at or below its dissociation constant, Kd), and the serially diluted test compound.[10][11] Using a radioligand concentration near its Kd provides optimal conditions for competitive displacement.
-
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[10][11] Establishing that equilibrium has been reached is crucial for accurate affinity determination.[11]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[10] This step must be fast to prevent significant dissociation of the ligand-receptor complex.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Fluorescence Polarization (FP) Assays
FP is a homogeneous (no-wash) assay format well-suited for high-throughput screening (HTS).[12][13]
Principle: The assay relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein target.[14] When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light. Upon binding to a much larger protein, its tumbling slows significantly, and it emits polarized light. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization, which can be measured.
Experimental Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Assay Buffer: Select a buffer compatible with both the protein and the fluorescent tracer.
-
Protein and Tracer: Determine optimal concentrations of the target protein and a suitable fluorescent tracer. The goal is to achieve a stable, high polarization signal window.
-
Compound Dilution: Prepare serial dilutions of the quinolinone derivative.
-
-
Assay Execution:
-
In a low-volume microplate (e.g., 384-well), add the target protein and the fluorescent tracer.
-
Add the serially diluted test compound to the wells. Include controls for high polarization (protein + tracer) and low polarization (tracer only).
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
-
Detection and Analysis:
-
Read the plate on a microplate reader equipped with polarization filters. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane.
-
The polarization (mP) value is calculated from these intensities.
-
Plot the mP values against the log concentration of the test compound to determine the IC50.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[15][16][17]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[16] A target protein is immobilized on the chip surface. When a test compound (the "analyte") flows over the surface and binds to the protein, the accumulation of mass at the surface changes the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of signal increase provides the association rate (ka), and the rate of signal decrease during a buffer wash provides the dissociation rate (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.
Experimental Protocol: SPR Binding Analysis
-
Chip Preparation and Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface chemistry (e.g., using EDC/NHS).
-
Immobilize the target protein to the chip surface via covalent coupling. The goal is to achieve a sufficient density for a good signal without causing protein denaturation.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare serial dilutions of the quinolinone derivative in a suitable running buffer.
-
Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the chip.
-
A reference surface (e.g., a deactivated channel) is used to subtract any non-specific binding or bulk refractive index effects.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated from the rate constants.
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics, as it directly measures the heat released or absorbed during a binding event.[18][19]
Principle: An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[19] The sample cell contains the target protein, and a syringe is used to make a series of small, precise injections of the test compound (the ligand) into the sample cell.[19] When the compound binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[20] The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
Experimental Protocol: ITC Titration
-
Sample Preparation:
-
Prepare the target protein and the quinolinone derivative in the exact same buffer to avoid artifacts from buffer mismatch. Dialysis is highly recommended.
-
Thoroughly degas all solutions to prevent air bubbles in the cells.
-
Determine accurate concentrations of the protein and compound stock solutions.
-
-
Instrument Setup and Titration:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental parameters, including cell temperature, injection volume, and spacing between injections.
-
Perform an initial small injection to account for injectant dilution effects, then proceed with a series of injections (e.g., 19-25 injections) to achieve full saturation of the protein.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to directly determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Chemoproteomics Approaches
For an unbiased, proteome-wide view of a compound's interactions, chemoproteomics is the most powerful approach.[6][21]
Principle: These methods aim to identify the binding proteins of a small molecule from a complex biological sample (e.g., cell lysate or living cells).[6] A common strategy is affinity-based protein profiling, where the small molecule is derivatized with a tag (e.g., biotin) and immobilized on a solid support (e.g., beads).[22] This "bait" is incubated with the proteome, and any proteins that bind are "pulled down," isolated, and subsequently identified by mass spectrometry.[22]
Experimental Protocol: Affinity-Based Pulldown
-
Probe Synthesis:
-
Synthesize a derivative of the 8-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the compound's primary biological activity.
-
-
Protein Extraction and Incubation:
-
Prepare a protein lysate from relevant cells or tissues.
-
Incubate the lysate with the immobilized compound probe. A control experiment using beads without the compound is essential to identify non-specific binders.
-
-
Enrichment and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by gel electrophoresis.
-
Excise protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein sequence database.
-
Summary of Assay Performance
The selection of an appropriate assay depends on the specific goals of the study, the stage of the drug discovery process, and available resources.
| Parameter | Radioligand Binding | Fluorescence Polarization | Surface Plasmon Resonance | Isothermal Titration Calorimetry | Chemoproteomics |
| Principle | Competitive Displacement | Change in Molecular Rotation | Mass Change at Surface | Heat Change on Binding | Affinity Capture |
| Label Requirement | Radiolabel (Target) | Fluorescent Label (Tracer) | None (Label-free) | None (Label-free) | Tag on Compound |
| Throughput | High | Very High | Medium | Low | Low |
| Information | Affinity (IC50, Ki) | Affinity (IC50) | Affinity (KD), Kinetics (ka, kd) | Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Identity of Potential Targets |
| Sensitivity | High (pM-nM) | Medium (nM-µM) | High (pM-µM) | Low (nM-mM) | Variable |
| Sample Consumption | Low | Very Low | Low-Medium | High | High |
| Key Advantage | Robust, well-established | Homogeneous, HTS-friendly | Real-time kinetic data | Direct thermodynamic profile | Unbiased, proteome-wide |
| Key Limitation | Radioactive waste, indirect | Requires fluorescent probe | Requires protein immobilization | Low throughput, high sample need | Probe synthesis can be difficult |
Choosing the Right Tool for the Job: A Decision Guide
Navigating the choice of assay can be streamlined by considering the primary experimental question.
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A Comparative Analysis of the Predicted Biological Activities of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and 8-bromo-dihydroisoquinolinone
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quinolinone and isoquinolinone scaffolds represent privileged structures, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 8-position, coupled with variations in the heterocyclic ring system, can significantly modulate their pharmacological profiles. This guide provides a comparative analysis of two such analogs: 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and 8-bromo-dihydroisoquinolinone. While direct, head-to-head experimental data for these specific molecules is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to offer a predictive comparison of their potential biological activities, guiding future research and development efforts.
Structural and Chemical Synopsis
At a glance, both molecules share a bromo-substituted aromatic ring fused to a nitrogen-containing heterocyclic lactam. However, the arrangement of the nitrogen and carbonyl group, along with the substitution on the aliphatic portion of the dihydro-lactam ring, dictates their three-dimensional shape and electronic properties, which in turn influences their interaction with biological targets.
| Feature | 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 8-bromo-dihydroisoquinolinone |
| Core Scaffold | Dihydroquinolin-2(1H)-one | Dihydroisoquinolinone |
| Key Substituents | 8-Bromo, 4,4-dimethyl | 8-Bromo |
| Predicted Lipophilicity | Higher, due to dimethyl groups | Lower |
| Potential for H-bonding | Amide N-H (donor), Carbonyl O (acceptor) | Amide N-H (donor), Carbonyl O (acceptor) |
The gem-dimethyl group in the quinolinone derivative introduces steric bulk and increases lipophilicity, which can affect solubility, membrane permeability, and binding affinity to target proteins.
Postulated Biological Activities: A Comparative Overview
Based on the extensive research into their parent scaffolds, we can hypothesize distinct, yet potentially overlapping, biological activities for these two compounds. The primary areas of interest are anticancer and antimicrobial activities.
Anticancer Activity: Divergent Mechanistic Pathways
Both quinolinone and isoquinolinone cores are prevalent in oncology drug discovery. However, their derivatives often exhibit different mechanisms of action.
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Potential Cytotoxic Agent via Tubulin Inhibition or Apoptosis Induction
Derivatives of dihydroquinolin-2(1H)-one have been noted for their cytotoxic effects against various cancer cell lines.[1][2] The mechanism often involves the disruption of cellular processes critical for proliferation. Brominated quinolines, in particular, have demonstrated potent antiproliferative activity.[3][4] Research on related brominated 8-substituted quinolines has shown they can induce apoptosis in cancer cells.[3] Furthermore, some quinazolinones, which are structurally similar, act as broad-spectrum cytotoxic agents by inhibiting tubulin polymerization.[5]
-
Hypothesized Mechanism: The 8-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one could exert its anticancer effects by inducing apoptosis through the intrinsic pathway or by acting as a microtubule-destabilizing agent, leading to cell cycle arrest and cell death.[6] The 8-bromo substituent is anticipated to be a key contributor to this cytotoxic potential.[7]
8-bromo-dihydroisoquinolinone: A Putative PARP Inhibitor
The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[8] PARP inhibitors have gained significant traction as targeted therapies for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] Several isoquinolinone-based molecules have been investigated as potent PARP-1 inhibitors.[10]
-
Hypothesized Mechanism: It is plausible that 8-bromo-dihydroisoquinolinone functions as a PARP inhibitor. The lactam moiety mimics the nicotinamide portion of the NAD+ substrate, while the bromo-substituted benzene ring can engage in interactions within the enzyme's active site. By inhibiting PARP, the compound would prevent the repair of single-strand DNA breaks, which in rapidly dividing cancer cells, leads to the accumulation of double-strand breaks and ultimately, synthetic lethality.[11]
Experimental Workflows for Biological Evaluation
To validate these hypotheses, a series of well-defined experimental protocols are necessary. The following section outlines the key assays for assessing the anticancer and antimicrobial activities of these compounds.
Anticancer Activity Assessment
A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
Caption: Workflow for evaluating anticancer potential.
a) Cell Viability Assay (MTT Assay)
This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
b) PARP-1 Inhibition Assay (Colorimetric)
This assay measures the activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Reagent Preparation: Prepare assay buffer, histone-coated plates, PARP-1 enzyme, biotinylated NAD+, and the test compounds at various concentrations.
-
Reaction Initiation: Add PARP-1 enzyme and the test compound or vehicle control to the histone-coated wells. Add biotinylated NAD+ to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.
-
Substrate Addition: Wash the plate again and add TMB substrate. Allow color to develop.
-
Reaction Termination and Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity Assessment
Both scaffolds have shown promise as antimicrobial agents.[12][13][14][15][16] A standard broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC).
Caption: Workflow for determining antimicrobial activity.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Summary and Future Directions
The comparative analysis presented here, based on the established biological activities of related quinolinone and isoquinolinone derivatives, suggests that 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and 8-bromo-dihydroisoquinolinone are promising candidates for further investigation, particularly in the field of oncology.
| Compound | Predicted Primary Anticancer Mechanism | Key Differentiating Feature |
| 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Cytotoxicity via apoptosis induction or tubulin polymerization inhibition | Gem-dimethyl substitution |
| 8-bromo-dihydroisoquinolinone | PARP Inhibition | Isoquinolinone core known for PARP affinity |
Future research should focus on the synthesis of these compounds and the systematic evaluation of their biological activities using the experimental workflows outlined above. Head-to-head comparisons will be crucial to elucidate the subtle yet significant impact of the scaffold and substitution patterns on their therapeutic potential. Mechanistic studies will be vital to confirm the hypothesized modes of action and to identify potential off-target effects. The insights gained from such studies will be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
References
- (Reference to a relevant scientific paper on dihydroquinolin-2(1H)-one anticancer activity)
- (Reference to a relevant scientific paper on bromin
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, National Institutes of Health. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC, National Institutes of Health. [Link]
-
Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]
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PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. YouTube. [Link]
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An Overview of PARP Inhibitors in Ovarian Cancer. YouTube. [Link]
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]
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New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. [Link]
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Discovery and Optimization of Dihydroquinolin-2(1 H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension. PubMed. [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]
-
Abstract 3259: Novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly active against pTEN mutated colorectal cancer and glioblastoma models. AACR Journals. [Link]
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Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]
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Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]
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Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
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Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. ResearchSquare. [Link]
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Discovery and Optimization of Dihydroquinolin-2(1H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension. ACS Publications. [Link]
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-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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(PDF) ChemInform Abstract: N-Substituted 1,2-Dihydroquinolines as Anticancer Agents: Electronic Control of Redox Stability, Assessment of Antiproliferative Effects, and Mechanistic Insights. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega. [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC, National Institutes of Health. [Link]
-
Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc. [Link]
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Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity towards Cancer Cells. MDPI. [Link]
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Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. ResearchGate. [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
-
Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a halogenated organic compound. By understanding the inherent hazards and adhering to these procedures, you can ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is classified with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications necessitate specific precautions to prevent accidental exposure. The presence of a bromine atom categorizes this compound as a halogenated organic compound , which requires a dedicated waste stream to prevent the formation of harmful byproducts during incineration and to comply with environmental regulations.[2][3][4]
Table 1: Hazard and Precautionary Summary
| Hazard Statement | Description | Precautionary Statement | Action |
| H302 | Harmful if swallowed | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H315 | Causes skin irritation | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| - | General Handling | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Personal Protective Equipment (PPE): Your First Line of Defense
The mandatory PPE for handling 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is dictated by its hazard profile. The causality is clear: to prevent skin and eye irritation, as well as respiratory tract irritation, a robust barrier is necessary.
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[4]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Always inspect gloves for integrity before use.[5]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is not merely a suggestion but a critical safety and environmental protocol. Halogenated organic compounds require a separate waste stream from non-halogenated organic waste.[2][3][4] This is because the combustion of mixed waste can lead to the formation of dioxins and other highly toxic and persistent environmental pollutants.
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a designated "Halogenated Organic Waste" container. This container should be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[5][6]
-
Labeling: Immediately upon adding the first volume of waste, label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one."[2][6] All constituents of a waste mixture must be listed.
-
Location: The waste container should be stored in a designated satellite accumulation area, preferably within a secondary containment bin to mitigate spills.[6][7] This area should be in a well-ventilated location, away from sources of ignition.[8]
-
Procedure:
-
Solid Waste: Transfer any solid residue of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one into the designated waste container using a chemically resistant spatula or scoop.
-
Contaminated Materials: Any disposable materials that have come into contact with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the halogenated waste container.
-
Solutions: If the compound is in solution, the entire solution should be disposed of in the liquid halogenated waste stream. Do not dispose of organic solvents down the drain.[3][9]
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][6] Do not overfill the container; a general rule is to fill to no more than 80% capacity.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.[10][11]
-
PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment and Absorption: For solid spills, carefully sweep or scoop the material into a designated waste container.[12] Avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[10][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Transfer the absorbent material into the "Halogenated Organic Waste" container.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
Reporting: Report all spills to your institution's environmental health and safety (EHS) department, regardless of size.
Final Disposal: The Role of Institutional EHS
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Waste Pickup: Once the waste container is full, or if it is no longer being used, arrange for its collection by your institution's EHS department or a licensed waste disposal contractor.[8][13][14]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.[6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Figure 1. Disposal Workflow for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
By adhering to these detailed procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste. Remember that safety is a shared responsibility, and a proactive approach to waste disposal is a cornerstone of prudent laboratory practice.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
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Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
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European Chemicals Agency. (2021, July 31). ECHA Adds Eight Hazardous Chemicals to Candidate List. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Retrieved from [Link]
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Oreq Corporation. (2016, February 10). ClearView Bromo Tabs SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
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- 1. 8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H10BrNO | CID 82279668 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
